2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWTDQOKLMHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138864 | |
| Record name | 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-98-3 | |
| Record name | 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid: A Guide for Medicinal Chemists
Introduction: The Architectural Significance of Constrained Scaffolds in Drug Design
In the landscape of modern drug discovery, the conformational rigidity of molecular scaffolds is a paramount design feature. Bicyclic amino acids, by virtue of their constrained topologies, offer researchers a powerful tool to enhance peptide stability, improve receptor binding affinity, and fine-tune pharmacokinetic profiles.[][2] Among these, 2-azabicyclo[3.1.1]heptane derivatives represent a class of conformationally restricted non-chiral pipecolic acid analogues that have garnered significant interest.[3] This guide provides an in-depth technical overview of the synthesis of a key building block in this family: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This compound serves as a valuable precursor for the development of novel therapeutics, including orexin receptor agonists for sleep disorders.[4][5]
This document will elucidate a robust and practical synthetic pathway, delving into the mechanistic rationale behind each transformation and providing detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize this important molecule.
Core Synthetic Strategy: A Tandem Strecker-Cyclization Approach
A prevalent and effective method for constructing the 2-azabicyclo[3.1.1]heptane core relies on a tandem Strecker reaction followed by an intramolecular nucleophilic cyclization.[3][6] This strategy commences with the readily accessible starting material, 3-(2-chloroethyl)cyclobutanone. The elegance of this approach lies in its efficiency, assembling the complex bicyclic structure in a limited number of steps with respectable yields.
The overall synthetic workflow can be visualized as follows:
Figure 1: High-level overview of the synthetic pathway.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
The initial and key transformation is the formation of the bicyclic carbonitrile. This is achieved through a one-pot reaction involving 3-(2-chloroethyl)cyclobutanone, a primary amine (benzylamine is commonly used for its stability and ease of subsequent removal), and a cyanide source.
-
Reaction: 3-(2-chloroethyl)cyclobutanone + Benzylamine + Acetone Cyanohydrin → 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
-
Rationale:
-
Imine Formation: The reaction initiates with the condensation of benzylamine and the cyclobutanone to form an intermediate imine in situ.
-
Strecker Reaction: Acetone cyanohydrin serves as a convenient and relatively safe source of cyanide, which then adds to the imine, forming an α-aminonitrile.[6]
-
Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic substitution. The nitrogen atom of the α-aminonitrile attacks the carbon bearing the chloroethyl group, displacing the chloride and forging the second ring of the bicyclic system.[3] This step is driven by the formation of a thermodynamically stable five-membered ring.
-
Experimental Protocol:
-
To a solution of 3-(2-chloroethyl)cyclobutanone (1 equivalent) in dry methanol, add benzylamine (1 equivalent) and acetone cyanohydrin (3 equivalents).[3]
-
Reflux the mixture for an extended period (typically 80 hours) to ensure complete reaction.[3]
-
After cooling, evaporate the solvent under reduced pressure.
-
Dilute the residue with a 10% sodium hydroxide solution and extract with a suitable organic solvent (e.g., ether).
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Step 2: Hydrolysis to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
The next step involves the hydrolysis of the nitrile functionality to the corresponding carboxylic acid. This is a standard transformation typically achieved under harsh acidic conditions.
-
Reaction: 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile → 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride
-
Rationale: The nitrile group is robust and requires strong acidic conditions (e.g., refluxing in 6N HCl) to undergo complete hydrolysis to the carboxylic acid. The reaction proceeds through a protonated intermediate, which is then attacked by water. The resulting primary amide is further hydrolyzed to the carboxylic acid. The product is typically isolated as its hydrochloride salt.[6]
Experimental Protocol:
-
Dissolve the 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (1 equivalent) in 6N hydrochloric acid.[6]
-
Reflux the reaction mixture overnight.[6]
-
Upon cooling to room temperature, the carboxylic acid hydrochloride salt may crystallize from the aqueous solution. The mixture can be stored in a freezer to facilitate crystallization.[6]
-
Collect the solid product by filtration.
Step 3: Deprotection of the Benzyl Group
To free the secondary amine for subsequent Boc protection, the benzyl group must be removed. Catalytic hydrogenation is the method of choice for this transformation.
-
Reaction: 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride → 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
-
Rationale: The benzyl group can be cleanly cleaved by hydrogenolysis. A palladium on carbon (Pd/C) catalyst is highly effective for this purpose. The reaction is carried out under a hydrogen atmosphere.[6] The product is the free bicyclic amino acid.
Experimental Protocol:
-
Suspend the 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (1 equivalent) and 10 wt% Pd/C catalyst in dry methanol.[6]
-
Place the suspension in a Parr apparatus, degas, and fill with hydrogen gas (a constant pressure of 5 bar is effective).[6]
-
Stir the mixture overnight under the hydrogen atmosphere.[6]
-
Filter the heterogeneous mixture through Celite® to remove the catalyst.
-
Evaporate the solvent in vacuo to yield the crude 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, which can be purified by recrystallization from methanol.[6]
Step 4: N-Boc Protection
The final step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to mask the nucleophilicity of the amine.
-
Reaction: 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid + Di-tert-butyl dicarbonate (Boc₂O) → this compound
-
Rationale: Di-tert-butyl dicarbonate is the most common reagent for introducing the Boc protecting group. The reaction is typically carried out in the presence of a base (e.g., triethylamine or sodium hydroxide) to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct.[5]
Experimental Protocol:
-
Dissolve the 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
Add a base, such as triethylamine (1.5 equivalents).[5]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the mixture at room temperature for 1 hour.[5]
-
After the reaction is complete, perform an aqueous workup. Dilute with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography to afford the final product, this compound.[5]
Data Summary
The following table summarizes typical yields for the key steps in the synthesis. It is important to note that yields can vary based on reaction scale and purification methods.
| Step | Starting Material | Product | Typical Yield | Reference |
| 1. Tandem Strecker-Cyclization | 3-(2-chloroethyl)cyclobutanone | 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile | 47-92% | [6] |
| 2. Nitrile Hydrolysis | 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile | 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid HCl | ~90% | [6] |
| 3. Debenzylation | 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid HCl | 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid | ~94% | [6] |
| 4. N-Boc Protection | 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid | This compound | High | [5] |
Conclusion
The synthesis of this compound is a well-established process that provides access to a valuable building block for drug discovery. The key tandem Strecker-cyclization reaction efficiently constructs the core bicyclic structure. Subsequent standard transformations, including nitrile hydrolysis, deprotection, and Boc protection, are generally high-yielding and robust. By understanding the mechanistic underpinnings of each step, researchers can effectively troubleshoot and optimize this synthesis for their specific applications, paving the way for the development of novel, conformationally constrained therapeutics.
References
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride | 2792200-64-5 | Benchchem [benchchem.com]
- 5. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-Depth Technical Guide to 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a conformationally constrained building block of significant interest in medicinal chemistry. The rigid bicyclic structure of this compound offers a unique scaffold for the design of novel therapeutics. This document details its physicochemical properties, outlines a probable synthetic pathway, and explores its potential applications in drug discovery, particularly as a bioisostere for various cyclic systems.
Introduction: The Significance of Constrained Scaffolds in Drug Design
The conformational rigidity of a molecule plays a crucial role in its biological activity. Constrained scaffolds, such as the 2-azabicyclo[3.1.1]heptane core, are of particular value in drug design as they can pre-organize functional groups in a specific spatial orientation, leading to enhanced binding affinity and selectivity for their biological targets. This compound, with its protected amine and carboxylic acid functionalities, serves as a versatile intermediate for the synthesis of a wide range of complex molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the nitrogen atom, making it a valuable tool in multi-step synthetic sequences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for some properties of this compound are not extensively reported in the public domain, a combination of supplier information and calculated values provides a useful profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₄ | [1] |
| Molecular Weight | 241.28 g/mol | [1] |
| CAS Number | 1392803-98-3 | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 363.3 ± 25.0 °C at 760 mmHg (Calculated) | N/A |
| Density | 1.3 ± 0.1 g/cm³ (Calculated) | N/A |
| Solubility | Soluble in common organic solvents like DCM, chloroform, and methanol (inferred from similar compounds).[2] | [2] |
| pKa | Not available | N/A |
| Storage | Sealed in a dry environment at 2-8°C.[1] | [1] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: N-Boc Protection
The most direct route to the title compound involves the protection of the secondary amine of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Research on analogous azabicyclic structures has shown that N-Boc protection can be achieved in high yields (approximately 98%) using this method.[3]
Reaction Scheme:
Caption: Proposed synthetic route to this compound.
Step-by-Step Protocol (Hypothetical):
-
Dissolve 2-azabicyclo[3.1.1]heptane-1-carboxylic acid in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine, to the solution to act as a proton scavenger.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up by diluting with an organic solvent like ethyl acetate and washing with water and brine.
-
The organic layer would then be dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent removed under reduced pressure.
-
The resulting crude product could be purified by silica gel column chromatography to yield the pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the carboxylic acid.
-
Deprotection of the Boc Group: The tert-butoxycarbonyl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent, to yield the free secondary amine. This allows for subsequent functionalization at the nitrogen position.
-
Carboxylic Acid Transformations: The carboxylic acid moiety can undergo a variety of standard transformations, including esterification, amidation (coupling with amines to form amide bonds), and reduction to the corresponding alcohol. These reactions open up a wide array of possibilities for incorporating this scaffold into larger molecules.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, likely in the range of 1.4-1.5 ppm.[2] The protons of the bicyclic core would appear as a series of complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show a resonance for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the Boc group around 155 ppm. The carbonyl carbon of the carboxylic acid would also be present at a downfield chemical shift. The remaining carbons of the bicyclic scaffold would appear in the aliphatic region.
-
Mass Spectrometry (MS): In mass spectrometry, common fragmentation patterns would likely involve the loss of the tert-butyl group (a loss of 57 Da) or the entire Boc group (a loss of 101 Da).[2] The exact mass of the molecular ion would be a key identifier.
Applications in Medicinal Chemistry and Drug Discovery
The rigid 2-azabicyclo[3.1.1]heptane framework is a valuable scaffold in medicinal chemistry, often employed as a bioisosteric replacement for other cyclic systems, such as piperidines or even substituted aromatic rings.[2] This structural rigidity can lead to improved pharmacological properties.
Orexin Receptor Agonists
Patent literature reveals that derivatives of the 2-azabicyclo[3.1.1]heptane scaffold have been investigated as orexin receptor agonists.[4] Orexin receptors are involved in the regulation of sleep and wakefulness, and agonists of these receptors have potential therapeutic applications in the treatment of sleep disorders like narcolepsy.[4] The constrained nature of the bicyclic core can contribute to the specific interactions required for receptor activation.
Nicotinic Acetylcholine Receptor Ligands
The 2-azabicyclo[3.1.1]heptane core has also been incorporated into ligands targeting nicotinic acetylcholine receptors.[2] These receptors are implicated in a variety of neurological and psychiatric disorders, and compounds that modulate their activity are of significant interest in drug development.
A Versatile Building Block
Beyond specific therapeutic targets, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, combined with the conformational constraint of the bicyclic system, allows for the systematic exploration of chemical space in the design of novel bioactive compounds.
Caption: Potential applications of the 2-azabicyclo[3.1.1]heptane scaffold.
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its conformationally constrained bicyclic structure provides a unique scaffold for the design of novel bioactive molecules with potentially improved pharmacological properties. While a comprehensive experimental dataset for this specific compound is not yet fully available in the public domain, its predicted properties and the known applications of its core structure highlight its potential for future drug discovery efforts. Further research into its synthesis, characterization, and application is warranted to fully unlock the potential of this intriguing molecule.
References
A Technical Guide to the Structural Elucidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the complete structural elucidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a constrained non-natural amino acid of significant interest in medicinal chemistry and drug development. The unique bridged bicyclic structure of this molecule presents specific challenges and opportunities in its characterization. This document outlines detailed protocols and expert insights for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships of this important synthetic building block.
Introduction: The Significance of Constrained Bicyclic Amino Acids
Conformationally restricted amino acids are pivotal in the design of peptidomimetics and other bioactive molecules. By reducing the conformational flexibility, these building blocks can enhance binding affinity, selectivity, and metabolic stability of peptides and small molecule drugs. The 2-azabicyclo[3.1.1]heptane scaffold, a bridged bicyclic system, imparts a high degree of rigidity. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability and ease of removal under acidic conditions. Therefore, this compound serves as a valuable intermediate in the synthesis of novel therapeutics. Accurate and thorough structural characterization is paramount to ensure the quality and efficacy of any downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.
Foundational Principles for NMR Analysis
The bridged nature of the azabicyclo[3.1.1]heptane core results in a unique spatial arrangement of protons, leading to complex coupling patterns in the ¹H NMR spectrum. The presence of the bulky Boc group introduces characteristic signals and can influence the chemical shifts of nearby protons and carbons due to steric and electronic effects.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the carboxylic acid proton.
Data Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Data Processing and Analysis:
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak as an internal standard (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using the 2D NMR data for confirmation.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Expected NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 10-12 | ~175 | Broad singlet, chemical shift is concentration and solvent dependent. |
| Boc -C(CH₃)₃ | ~1.4 | ~28 | Characteristic sharp singlet in ¹H NMR integrating to 9 protons. |
| Boc -C (CH₃)₃ | - | ~80 | Quaternary carbon of the Boc group. |
| Boc -C=O | - | ~155 | Carbonyl carbon of the carbamate. |
| Bicyclic Core C1 | - | ~65 | Quaternary carbon at the bridgehead. |
| Bicyclic Core CH₂ | 1.8 - 3.6 | 25 - 40 | Complex multiplets due to restricted rotation and diastereotopicity. |
| Bicyclic Core CH | ~2.6 | ~35 | Bridgehead proton. |
Note: These are estimated values and may vary depending on the solvent and experimental conditions. The ¹³C NMR data for the parent compound, 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, shows signals at approximately 172.3 (COOH), 65.1 (C1), 36.7 (CH₂), 34.8 (CH₂), 29.2 (CH), and 26.7 (CH₂) ppm[1]. The introduction of the Boc group is expected to cause shifts in the adjacent carbon atoms.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
Ionization Techniques and Expected Fragmentation
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. The tert-butyloxycarbonyl (Boc) group, however, is known to be somewhat labile in the gas phase, and characteristic fragmentation patterns can be observed, which further aid in structural confirmation.
Expected Fragmentation Pathways:
-
Loss of the tert-butyl group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl cation, resulting in a fragment ion at [M-56]⁺.
-
Loss of the entire Boc group: The complete loss of the Boc group (C₅H₉O₂) can also occur, leading to a fragment at [M-101]⁺.
-
Loss of isobutylene: Cleavage of the Boc group can also proceed via the loss of isobutylene (C₄H₈), resulting in a fragment at [M-56]⁺, followed by the loss of CO₂ to give [M-100]⁺.
Experimental Protocol: LC-MS
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
LC-MS Analysis:
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A reversed-phase C18 column is typically used for separation.
-
Acquire mass spectra in positive ion mode using ESI.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and observe the characteristic daughter ions.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for LC-MS analysis.
Expected Mass Spectrometry Data
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₂H₁₉NO₄)
| Ion | Calculated m/z |
| [M+H]⁺ | 242.1387 |
| [M+Na]⁺ | 264.1206 |
| [M-C₄H₈+H]⁺ | 186.0761 |
| [M-Boc+H]⁺ | 142.0812 |
X-ray Crystallography: Definitive 3D Structure
While NMR provides the solution-state structure and MS confirms the molecular formula and connectivity, single-crystal X-ray crystallography offers the definitive solid-state three-dimensional structure. This technique provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.
The Value of a Crystal Structure
For a conformationally constrained molecule like this compound, a crystal structure is invaluable. It provides empirical evidence of the puckering of the bicyclic rings and the orientation of the carboxylic acid and Boc groups. This information is crucial for computational modeling and understanding receptor-ligand interactions in drug design. While a crystal structure for the title compound is not publicly available, structures of related 2-azabicyclo[3.1.1]heptane derivatives have been reported, demonstrating the feasibility of this technique for this class of compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, methanol/ether).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for determining the detailed molecular framework in solution. Mass spectrometry provides unambiguous confirmation of the molecular weight and offers valuable insights through characteristic fragmentation patterns. Finally, X-ray crystallography, when feasible, delivers the definitive solid-state three-dimensional structure. By judiciously applying these techniques and understanding the underlying principles, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their scientific endeavors.
References
The Rigid Architects: A Technical Guide to the Discovery and Application of Bicyclic Amino Acids
Abstract
In the intricate world of peptide science and drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Bicyclic amino acids, a unique class of conformationally constrained building blocks, have emerged as powerful tools to address these challenges. By incorporating rigid bicyclic scaffolds into peptide backbones, researchers can exert precise control over molecular geometry, leading to profound effects on biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of bicyclic amino acids for researchers, scientists, and drug development professionals. We will explore the fundamental principles driving their utility, delve into the key synthetic methodologies for their creation, and showcase their transformative impact on the design of next-generation therapeutics.
Introduction: The Rationale for Rigidity
Peptides are nature's versatile messengers, involved in a vast array of physiological processes. However, their therapeutic potential is often hampered by their inherent flexibility, which can lead to poor receptor-binding affinity and susceptibility to proteolytic degradation. The concept of "conformational constraint" has arisen as a cornerstone of modern peptidomimetics, the field dedicated to designing molecules that mimic the structure and function of natural peptides.[1][2] By reducing the conformational freedom of a peptide, we can pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target receptor.[3][4]
Bicyclic amino acids represent a sophisticated approach to achieving this conformational rigidity.[5] These molecules contain two fused or bridged ring systems, which severely restrict the rotational freedom of the amino acid backbone and its side chains.[1] The incorporation of these rigid architects into a peptide sequence can induce stable secondary structures, such as β-turns and helices, which are often crucial for biological recognition.[1] This guide will navigate the fascinating journey of bicyclic amino acids, from their conceptual origins to their cutting-edge applications.
A Historical Perspective: The Dawn of Conformational Constraint
The story of bicyclic amino acids is intrinsically linked to the broader history of unnatural amino acids and the development of peptidomimetics.[6][7] While the synthesis of the first simple amino acids dates back to the 19th century, the deliberate design and synthesis of conformationally constrained analogues is a more recent endeavor.[8]
The mid-20th century saw a growing appreciation for the three-dimensional structure of peptides and proteins. This understanding laid the groundwork for chemists to begin thinking about how to control peptide conformation. Early efforts focused on the synthesis of cyclic peptides, which offered a first glimpse into the benefits of reducing molecular flexibility.
A pivotal moment in the journey towards bicyclic amino acids was the first synthesis of a bicyclic peptide, reported by Zanotti and colleagues in 1978.[9][10] This work, while focused on a complete peptide, demonstrated the feasibility of creating these complex, doubly-cyclized structures and hinted at the potential of their constituent building blocks.
The latter part of the 20th century witnessed an explosion in the field of unnatural amino acid synthesis.[11] Organic chemists developed a diverse toolbox of reactions to create amino acids with a wide range of side chains and backbone modifications. It was within this fertile scientific landscape that the synthesis of individual bicyclic amino acids began to take shape, driven by the increasing demand for more potent and stable peptide-based drugs. While pinpointing the absolute "first" synthesis of a bicyclic amino acid is challenging, early examples of bridged amino acids began appearing in the literature as chemists explored new ways to rigidify the peptide backbone. For instance, a 1969 paper by Christensen and colleagues described the synthesis and biological transport of a bicyclic amino acid, highlighting the early interest in these structures.[2]
Synthetic Strategies: Forging the Bicyclic Core
The synthesis of bicyclic amino acids presents a significant challenge to the organic chemist, requiring sophisticated strategies to construct the complex, three-dimensional ring systems. A variety of approaches have been developed, often leveraging well-established reactions in novel ways.
Key Synthetic Approaches
A common strategy for the synthesis of bicyclic α-amino acids involves the alkylation of glycine-derived Schiff bases or nitroacetates with cyclic ether electrophiles. This is followed by an acid-induced ring-opening and subsequent cyclization to form the bicyclic scaffold.[12][13][14] This method allows for the preparation of substantial quantities of various tertiary bicyclic α-amino acids.[12]
Another powerful technique is the Diels-Alder reaction, which can be used to construct the bicyclic framework in a highly stereocontrolled manner. The resulting cycloadduct can then be further functionalized to introduce the amino and carboxylic acid groups.
Intramolecular cyclization reactions are also frequently employed. These can include radical cyclizations, ring-closing metathesis, and various condensation reactions to forge the second ring of the bicyclic system.
The following table summarizes some of the common bicyclic amino acid scaffolds and their typical synthetic precursors.
| Bicyclic Scaffold | Common Synthetic Precursors | Key Reactions |
| Azabicyclo[2.2.1]heptane | Glycine derivatives, cyclic ethers | Alkylation, Ring-opening, Cyclization |
| Azabicyclo[3.2.2]nonane | Glycine derivatives, cyclic ethers | Alkylation, Ring-opening, Cyclization |
| Bicyclo[2.2.2]octane | Dienophiles and Dienes | Diels-Alder reaction |
Experimental Workflow: A Generalized Synthetic Scheme
The following diagram illustrates a generalized workflow for the synthesis of a bicyclic amino acid, starting from a glycine equivalent.
Step-by-Step Methodology:
-
Protection of the Glycine Backbone: The amino and carboxylic acid groups of a glycine derivative are suitably protected to allow for selective alkylation at the α-carbon.
-
Alkylation: The protected glycine enolate is reacted with a suitable cyclic electrophile, such as a cyclic sulfate or a dihalide, to introduce the precursor to the second ring.
-
Ring-Opening and Cyclization: The newly introduced cyclic moiety is opened, often under acidic conditions, to generate a reactive intermediate that can then undergo intramolecular cyclization to form the bicyclic system.
-
Deprotection: The protecting groups on the amino and carboxylic acid functionalities are removed to yield the final bicyclic amino acid.
Applications in Drug Discovery and Beyond
The unique structural properties of bicyclic amino acids have made them invaluable tools in the development of novel therapeutics and advanced materials.[1]
Peptidomimetics and Drug Design
The primary application of bicyclic amino acids is in the design of peptidomimetics. By replacing a natural amino acid with a bicyclic counterpart, medicinal chemists can lock the peptide into a specific conformation, leading to:
-
Enhanced Receptor Affinity and Selectivity: A pre-organized ligand binds more tightly to its target, and the rigid structure can improve discrimination between different receptor subtypes.[2]
-
Increased Proteolytic Stability: The unnatural backbone and sterically hindered nature of bicyclic amino acids make peptides containing them more resistant to degradation by proteases.[7]
-
Improved Pharmacokinetic Properties: The increased stability and often more "drug-like" character of these modified peptides can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
A notable example is the use of bicyclic amino acids to mimic β-turns, a common secondary structure motif involved in molecular recognition. By designing a bicyclic amino acid that perfectly replicates the geometry of a β-turn, researchers can create potent and selective inhibitors of enzymes or receptor antagonists.
The following diagram illustrates how a bicyclic amino acid can act as a dipeptide isostere, mimicking the spatial arrangement of two adjacent amino acid residues.
Probing Biological Systems
Beyond drug development, bicyclic amino acids serve as powerful molecular probes to study biological systems. By systematically replacing natural amino acids with their rigid counterparts, scientists can dissect the conformational requirements for protein-protein interactions, enzyme catalysis, and receptor signaling.
Future Perspectives
The field of bicyclic amino acids continues to evolve, with ongoing research focused on the development of new and more efficient synthetic methods, as well as the design of novel bicyclic scaffolds with tailored properties. The integration of computational modeling with synthetic chemistry is enabling the rational design of bicyclic amino acids with precisely defined geometries to target specific biological challenges. As our ability to create and manipulate these rigid architects grows, so too will their impact on medicine and biotechnology.
References
- 1. Structural diversity of bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bicyclic amino acid to improve discriminations among transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Khan Academy [khanacademy.org]
- 9. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of bicyclic tertiary alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Synthesis of Bicyclic Tertiary α-Amino Acids - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: Embracing Three-Dimensionality in Drug Design
An In-Depth Technical Guide to the Stereochemistry of 2-Azabicyclo[3.1.1]heptane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the modern era of drug discovery, the concept of "escaping flatland" has become a guiding principle, pushing chemists to explore three-dimensional molecular architectures that can offer improved pharmacological properties.[1] Saturated nitrogen heterocycles are cornerstone structural motifs in a vast number of small-molecule pharmaceuticals.[2] Among these, the 2-azabicyclo[3.1.1]heptane scaffold has emerged as a particularly compelling structure. Its rigid, bicyclic framework serves as a constrained bioisostere for common aromatic rings like pyridine and piperidine, locking substituents into precise spatial orientations.[3][4] This inherent rigidity is a powerful tool for medicinal chemists, allowing for the fine-tuning of interactions with biological targets and the exploration of structure-activity relationships (SAR) with a high degree of conformational certainty.
This guide provides a comprehensive overview of the stereochemistry of 2-azabicyclo[3.1.1]heptane derivatives, focusing on the synthetic strategies used to control their complex stereochemical landscape, the analytical methods for their characterization, and the profound implications of stereoisomerism on their application in drug development.
The Conformational Landscape of the Bicyclic Core
The 2-azabicyclo[3.1.1]heptane skeleton is a fusion of a four-membered cyclobutane ring and a six-membered piperidine ring. This arrangement results in significant ring strain and severely limited conformational flexibility.[5] Unlike a simple cyclohexane or piperidine ring that can readily interconvert between chair, boat, and twist-boat conformations, the bicyclo[3.1.1]heptane system is largely locked. This conformational restriction is the very source of its utility in drug design, as it minimizes the entropic penalty upon binding to a target protein.
Theoretical calculations and experimental data confirm that the bicyclic framework is rigid, with only subtle puckering of the rings possible.[5] The stereochemical complexity arises from the potential for substitution at multiple chiral centers, leading to a variety of diastereomers and enantiomers.
Caption: Core structure and numbering of the 2-azabicyclo[3.1.1]heptane scaffold.
The absolute and relative configuration of substituents on this rigid core dictates the overall three-dimensional shape of the molecule, which in turn governs its biological activity.
Strategies for Stereoselective Synthesis
The construction of enantiomerically pure 2-azabicyclo[3.1.1]heptanes is a significant synthetic challenge. Modern organic chemistry has produced several powerful strategies to address this, moving beyond classical resolution to direct, stereocontrolled methods.
Strain-Release Driven Cycloadditions
A dominant and highly effective modern strategy involves the use of bicyclo[1.1.0]butanes (BCBs) as highly strained and reactive precursors.[6] The high ring strain of BCBs provides a potent thermodynamic driving force for cycloaddition reactions, allowing for the construction of the bicyclo[3.1.1]heptane core under mild conditions.[7]
Formal [2σ + 2σ]-Cycloaddition of Aziridines and BCBs: A breakthrough method reported by Studer and co-workers involves a formal [2σ + 2σ]-cycloaddition between enantiopure aziridines and BCBs.[2][6] This reaction, catalyzed by the Lewis acid B(C₆F₅)₃, proceeds with complete stereospecificity. The stereochemistry of the starting aziridine is directly transferred to the product, providing a reliable and direct route to enantiopure 2-azabicyclo[3.1.1]heptane derivatives.[2][8] The causality behind this choice of catalyst and reactants lies in the Lewis acid's ability to activate the aziridine, facilitating a concerted or near-concerted ring-opening and cycloaddition with the strained σ-bonds of the BCB, thus preserving the stereochemical information.
Caption: Stereospecific synthesis via formal [2σ + 2σ] cycloaddition.
Other Cycloaddition Variants: The versatility of BCBs is demonstrated in a range of other cycloadditions:
-
(3+3) Cycloadditions: Reactions with pyridinium ylides or azomethine imines have been developed to produce diastereomerically enriched azabicyclo[3.1.1]heptanes.[9]
-
Lewis Acid Catalyzed Annulations: A variety of Lewis acids, including Sc(OTf)₃ and In(OTf)₃, can catalyze cycloadditions between BCBs and partners like diaziridines or nitrones, offering access to diverse and multifunctionalized products.[10][11]
Classical Rearrangement Approaches
A classic route to a specific class of these compounds, the 2-azapinanes, starts from the chiral pool. The enantiomers of α-pinene, which are naturally abundant, can be converted to (−)- and (+)-cis-pinonic acids.[12] A five-step sequence, with the key transformation being a Beckmann rearrangement of the pinonic acid oxime, establishes the 2-azabicyclo[3.1.1]heptane core.[12] This method, while multi-step, is robust and provides access to the enantiomeric products based on the choice of the starting pinene enantiomer.
Intramolecular Cyclization Methods
Another effective strategy relies on the formation of the bicyclic system through an intramolecular nucleophilic substitution. A reported synthesis begins with 3-(2-chloroethyl)cyclobutanone.[13] A tandem Strecker reaction with a primary amine (e.g., benzylamine) and acetone cyanohydrin, followed by an intramolecular cyclization, efficiently constructs the 2-azabicyclo[3.1.1]heptane-1-carbonitrile scaffold.[13][14] Subsequent transformations can then yield the desired derivatives.
| Method | Key Precursors | Key Transformation | Stereocontrol | Reference(s) |
| Formal [2σ+2σ] Cycloaddition | Enantiopure Aziridines, Bicyclo[1.1.0]butanes | Lewis Acid-Catalyzed Cycloaddition | Stereospecific | [2][6][8] |
| (3+3) Cycloaddition | Pyridinium Ylides, Bicyclo[1.1.0]butanes | Dearomative Cycloaddition | Diastereoselective | [9] |
| Beckmann Rearrangement | (-)- or (+)-cis-Pinonic Acid | Beckmann Rearrangement of Oxime | Chiral Pool Synthesis | [12] |
| Intramolecular Substitution | Substituted Cyclobutanones | Tandem Strecker / Intramolecular Cyclization | Substrate Control | [13][14] |
| Table 1: Summary of Key Stereoselective Synthetic Strategies. |
Characterization and Definitive Stereochemical Assignment
Creating a specific stereoisomer is only half the battle; unambiguously confirming its structure is paramount. A combination of spectroscopic and analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are fundamental for confirming the core structure. To establish the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are indispensable. For the rigid bicyclo[3.1.1]heptane system, the observation of an NOE enhancement between two protons confirms they are close in space (typically < 5 Å), allowing for the assignment of cis or trans relationships between substituents. For example, the stereochemistry of N-methyl groups in 2-azapinanes was definitively established as anti to the gem-dimethyl bridge using NOE measurements.[12]
-
X-Ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining molecular structure. It provides an unequivocal 3D structure, revealing both the relative and, with the use of anomalous dispersion, the absolute stereochemistry of all chiral centers.[12][15][16] The crystal structure serves as a self-validating system, confirming connectivity, configuration, and conformation without ambiguity.
Applications and the Importance of Stereochemistry in Drug Discovery
The meticulous control of stereochemistry is not merely an academic exercise; it is a critical requirement in drug development. The 2-azabicyclo[3.1.1]heptane core is valuable precisely because its rigidity allows chemists to probe the effects of stereoisomerism on biological activity.
Caption: Impact of stereochemistry on pharmacological properties.
Different stereoisomers of a drug candidate are, in effect, different compounds. They can exhibit vastly different potencies, efficacies, and toxicological profiles. For instance, in bicyclic analogues of the analgesic drug meperidine, one diastereomer showed increased activity and toxicity, while the other showed no change compared to the parent drug.[17] This highlights the necessity of synthesizing and testing each stereoisomer individually. The 2-azabicyclo[3.1.1]heptane scaffold provides a robust platform to conduct such studies, making it a valuable building block for the development of next-generation therapeutics.[3]
Experimental Protocol: Stereospecific Synthesis of an Enantiopure 2-Azabicyclo[3.1.1]heptane Derivative
This protocol is adapted from the Lewis acid-catalyzed formal [2σ + 2σ]-cycloaddition reported by Studer and co-workers.[6]
Objective: To synthesize an enantiopure 2-azabicyclo[3.1.1]heptane via stereospecific cycloaddition.
Materials:
-
Enantiopure N-tosylaziridine derivative (1.0 equiv)
-
Bicyclo[1.1.0]butane (BCB) derivative (1.2 equiv)
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (20 mol%)
-
Anhydrous 1,4-dioxane (to achieve 0.05 M concentration)
-
Inert atmosphere apparatus (Schlenk line or glovebox) with dry nitrogen or argon
-
Anhydrous glassware (oven- or flame-dried)
-
Magnetic stirrer and stir bar
-
Standard workup and purification supplies (rotary evaporator, silica gel, solvents for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere, add the N-tosylaziridine derivative (1.0 equiv) and B(C₆F₅)₃ (0.2 equiv) to an oven-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of 0.05 M with respect to the aziridine.
-
Reactant Addition: Add the bicyclo[1.1.0]butane derivative (1.2 equiv) to the reaction mixture.
-
Reaction: Seal the flask and stir the mixture at 37 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching and Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure enantiopure 2-azabicyclo[3.1.1]heptane product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and optical rotation to confirm its structure and enantiopurity. For unambiguous stereochemical confirmation, growing a crystal suitable for X-ray diffraction analysis is recommended.
Self-Validation: The success of this protocol is validated by the high stereospecificity of the reaction. The enantiomeric excess (% ee) of the product should directly correspond to that of the starting aziridine, which can be confirmed by chiral HPLC analysis. The spectroscopic data must be consistent with the rigid bicyclic structure.
Conclusion
The 2-azabicyclo[3.1.1]heptane scaffold represents a fascinating and highly valuable structural motif for medicinal chemistry. Its stereochemical complexity, once a significant barrier, can now be addressed through a variety of elegant and powerful synthetic methods, particularly strain-release cycloadditions. The inherent rigidity of the core allows for precise control over the spatial presentation of functional groups, enabling detailed SAR studies and the design of potent and selective therapeutics. A thorough understanding of the stereoselective synthesis and rigorous analytical characterization of these molecules are the cornerstones upon which their successful application in drug discovery is built.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C-C/C-N Bond Cross-Exchange Reaction between Bicyclobutanes and Diaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Azapinanes: Aza Analogues of the Enantiomeric Pinyl Carbocation Intermediates in Pinene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bip.pwr.edu.pl [bip.pwr.edu.pl]
A Technical Guide to the Solubility of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid in Organic Solvents
Abstract
2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure offers a unique scaffold for designing novel therapeutics. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation.[1][2] This guide provides a comprehensive theoretical analysis of the molecule's structural attributes to predict its solubility profile. Furthermore, it establishes a detailed, field-proven experimental protocol for accurately determining its solubility, ensuring researchers can generate reliable data for their specific applications.
Physicochemical Characterization and Theoretical Solubility Profile
While precise, publicly available quantitative solubility data for this compound is limited, a robust solubility profile can be predicted by dissecting its molecular structure. The molecule's behavior is governed by the interplay of three distinct functional domains:
-
Carboxylic Acid Moiety (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.[3][4][5] This feature promotes interaction with polar solvents, particularly polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents that are effective hydrogen bond acceptors (e.g., DMSO, DMF).[3][4][5]
-
Tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is large, sterically hindering, and distinctly nonpolar (lipophilic).[6] Its presence significantly increases the molecule's affinity for organic solvents compared to its unprotected counterpart.[6][7] It will favorably interact with nonpolar and moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate through van der Waals forces.[6]
-
Azabicyclo[3.1.1]heptane Core: This rigid, saturated bicyclic scaffold is primarily a nonpolar, hydrocarbon-like structure. It contributes significantly to the overall lipophilicity and molecular surface area, further enhancing solubility in nonpolar environments.[8]
Overall Prediction: The molecule presents an amphiphilic character, with a dominant lipophilic nature due to the combined influence of the Boc group and the bicyclic core. Based on the "like dissolves like" principle, its solubility is predicted to be highest in polar aprotic solvents that can accommodate both the polar carboxylic acid and the nonpolar functionalities.[9][10] Solubility in polar protic solvents is expected to be moderate, while it will likely be poor in highly nonpolar alkanes and aqueous media.
Logical Framework for Solubility Prediction
The relationship between the molecule's structural features and its expected solubility is outlined below.
Caption: Predicted solubility based on molecular features.
Recommended Solvents for Solubility Screening
For researchers needing to develop processes or formulations, a systematic screening is essential. The following table provides a rationally selected list of solvents covering a range of polarities and functionalities, along with a hypothetical, predicted solubility classification based on the theoretical analysis above.
| Solvent Class | Solvent | Rationale for Inclusion & Predicted Solubility |
| Polar Aprotic | Dichloromethane (DCM) | Common solvent for synthesis; balances polarity. Predicted: High |
| Tetrahydrofuran (THF) | Ether solvent, good for moderately polar compounds. Predicted: High | |
| Ethyl Acetate (EtOAc) | Ester solvent, widely used in chromatography/extraction. Predicted: High | |
| Acetone | Ketone solvent, highly polar aprotic. Predicted: High | |
| Acetonitrile (ACN) | Common HPLC and reaction solvent. Predicted: Moderate to High | |
| Dimethylformamide (DMF) | Highly polar, strong H-bond acceptor. Predicted: Very High | |
| Dimethyl Sulfoxide (DMSO) | Highly polar, strong H-bond acceptor. Predicted: Very High | |
| Polar Protic | Methanol (MeOH) | Small alcohol, good H-bonding capability. Predicted: Moderate |
| Ethanol (EtOH) | Common protic solvent, slightly less polar than MeOH. Predicted: Moderate | |
| Isopropanol (IPA) | Bulkier alcohol, more lipophilic. Predicted: Moderate to Low | |
| Nonpolar | Toluene | Aromatic hydrocarbon, may interact with bicyclic core. Predicted: Low |
| Heptane / Hexanes | Aliphatic hydrocarbon, minimal polarity. Predicted: Insoluble |
Standard Operating Procedure for Equilibrium Solubility Determination
To obtain accurate, quantitative solubility data, the isothermal "shake-flask" method is the gold standard.[11] This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Orbital shaker or rotator with temperature control (e.g., 25 °C ± 1 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or a rotary evaporator for gravimetric analysis.
Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation: To a 4 mL glass vial, add an amount of solid this compound that is estimated to be in excess of its solubility limit (e.g., 20-40 mg). Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable to ensure equilibrium is fully established.[11]
-
Phase Separation: After equilibration, allow the vials to sit undisturbed at the set temperature for at least 1 hour to let the excess solid settle.
-
Sample Collection & Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter membrane. Collect the subsequent filtrate into a clean, pre-weighed analysis vial. This step is critical to remove all undissolved solid particles.
-
Quantification:
-
HPLC Method (Preferred): Prepare a calibration curve using standards of the compound of known concentration. Dilute the filtered sample solution with a suitable mobile phase to fall within the linear range of the calibration curve. Analyze the diluted sample to determine its concentration.[7]
-
Gravimetric Method: Accurately weigh the vial containing the filtered aliquot. Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried residue is achieved. The mass of the residue corresponds to the amount of dissolved solid.
-
-
Calculation: Calculate the solubility using the data from the quantification step. Account for any dilutions made. The final value is typically expressed in mg/mL or mol/L.
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)
Conclusion
The solubility of this compound is a critical parameter dictated by its unique amphiphilic structure. A theoretical analysis strongly suggests high solubility in polar aprotic solvents (DCM, THF, DMF, DMSO) and moderate solubility in polar protic solvents (MeOH, EtOH), with poor solubility in nonpolar hydrocarbons. For applications requiring precise data, the provided isothermal equilibrium protocol offers a robust and reliable method for quantitative determination. This guide equips researchers and drug development professionals with both the predictive framework and the practical tools necessary to effectively manage and utilize this valuable chemical building block.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. books.rsc.org [books.rsc.org]
- 3. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride | 2792200-64-5 | Benchchem [benchchem.com]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
A Technical Guide to Commercially Available Analogs of 2-Azabicyclo[3.1.1]heptane Carboxylic Acids for Drug Discovery
Abstract: The 2-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted proline analog of significant interest in medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional profile that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical overview of commercially available 2-azabicyclo[3.1.1]heptane carboxylic acid analogs, their synthesis, and their application in modern drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable structural motif.
Introduction: The 2-Azabicyclo[3.1.1]heptane Scaffold - A Privileged Motif in Medicinal Chemistry
The strategic use of conformationally constrained amino acid analogs is a cornerstone of modern peptidomimetic and small molecule drug design.[1] Proline, with its unique cyclic structure, often plays a critical role in the turns and recognition domains of peptides.[1][2] However, its inherent flexibility can be a liability. The 2-azabicyclo[3.1.1]heptane framework, a "methanoproline," introduces a methylene bridge that locks the five-membered ring into a rigid conformation.[3] This rigidity is highly advantageous in drug design for several reasons:
-
Structural Rigidity and Pre-organization: The fixed conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] This pre-organization mimics the bound conformation of a more flexible ligand.
-
Proline Bioisostere: It serves as a non-classical isostere for proline, offering a distinct vector for substituent placement and enabling exploration of new chemical space.[4]
-
Improved Physicochemical Properties: The introduction of sp³-rich, three-dimensional structures can improve properties like solubility and metabolic stability compared to flat, aromatic systems.[5]
-
Therapeutic Applications: Derivatives of this scaffold have been investigated for a range of therapeutic targets, including orexin receptors for sleep disorders and as components of protease inhibitors.[6][7]
Landscape of Commercially Available Analogs
A growing number of 2-azabicyclo[3.1.1]heptane carboxylic acid analogs are available from specialty chemical suppliers, providing researchers with direct access to these valuable building blocks. The key variations among these commercially available compounds lie in the position of the carboxylic acid, stereochemistry, and the choice of protecting groups on the secondary amine.
2.1 Core Scaffold Variations and Protecting Groups
The most common commercially available analogs feature the carboxylic acid at either the C1 or C4 position. The secondary amine is typically protected to facilitate controlled coupling in peptide synthesis or other derivatizations. The most prevalent protecting groups are:
-
tert-Butoxycarbonyl (Boc): Widely used due to its stability under a range of conditions and its straightforward removal with acid.
-
Benzyl (Bn): A stable protecting group, often removed via hydrogenolysis.[8]
2.2 Table of Representative Commercially Available Analogs
The following table summarizes a selection of commercially available 2-azabicyclo[3.1.1]heptane building blocks. Researchers should consult supplier catalogs for up-to-date availability and purity specifications.
| Compound Name | CAS Number | Structure | Key Suppliers |
| 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride | 1172802-41-3 | ![]() | BLD Pharm[9], AChemBlock, Various others |
| 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid | 1392803-98-3 | ![]() | BLD Pharm[9] |
| 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid | 1334367-72-4 | ![]() | AChemBlock[10] |
| 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride | 2792200-64-5 | ![]() | Benchchem[6] |
| 2-Azabicyclo[3.1.1]heptane hydrochloride (the decarboxylated parent core) | 2171280-54-7 | ![]() | PharmaBlock, Synthonix[11], Shanghai Ruipu[12] |
Synthetic Strategies and Methodologies
The synthesis of the 2-azabicyclo[3.1.1]heptane core is a non-trivial process that has been approached through various routes. A common and effective strategy involves a tandem Strecker reaction and intramolecular nucleophilic cyclization.[13][14] This approach leverages a readily available ketone precursor bearing a leaving group at the δ-position.
3.1 Causality Behind the Synthetic Approach
The choice of a tandem Strecker-cyclization pathway is driven by efficiency. The Strecker synthesis first forms an α-amino nitrile from a ketone. In this specific application, a ketone with a strategically placed leaving group is used. Following the formation of the amino nitrile, an intramolecular substitution reaction occurs where the newly formed amine displaces the leaving group, thereby forming the bicyclic ring system in a single, concerted process. This avoids the isolation of potentially unstable intermediates and often proceeds in good yield.
3.2 Detailed Experimental Protocol: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
This protocol is adapted from a reported synthesis and serves as a representative example of the key cyclization step.[14]
Materials:
-
3-(2-Chloroethyl)cyclobutanone
-
Benzylamine
-
Acetone cyanohydrin
-
Methanol (dry)
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 3-(2-chloroethyl)cyclobutanone (18.9 mmol) in dry methanol (20 mL), add benzylamine (18.9 mmol) followed by acetone cyanohydrin (56.1 mmol).
-
Heat the mixture to reflux and maintain for 80 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting ketone.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with a 10% sodium hydroxide solution (25 mL) and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile can be purified by silica gel chromatography or recrystallization.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. 1H and 13C NMR will confirm the bicyclic structure, and mass spectrometry will verify the molecular weight. The disappearance of the ketone carbonyl stretch and the appearance of a nitrile stretch (around 2235 cm-1) in the IR spectrum provide further validation.[14]
3.3 Synthetic Workflow Diagram
Caption: General workflow for synthesizing the 2-azabicyclo[3.1.1]heptane-1-carboxylic acid core.
Applications in Drug Discovery and Lead Optimization
The unique conformational properties of 2-azabicyclo[3.1.1]heptane analogs make them powerful tools for probing structure-activity relationships (SAR) and for optimizing lead compounds.
4.1 Case Study: Orexin Receptor Agonists
Orexin-2 receptor (OX2R) agonists are being investigated as potential treatments for narcolepsy.[7] Recent patent literature discloses novel compounds incorporating the 2-azabicyclo[3.1.1]heptane scaffold that act as potent OX2R agonists.[6][7] In these molecules, the bicyclic core serves as a rigid central scaffold, precisely orienting the substituents required for receptor binding and activation. The rigidity of the core helps to lock in the bioactive conformation, which is a key strategy for enhancing potency.
4.2 Role in Constraining Peptide Conformation
When incorporated into peptides, proline and its analogs can induce specific turns or kinks in the peptide backbone.[1] The highly constrained nature of 2-azabicyclo[3.1.1]heptane carboxylic acid can be used to stabilize a desired secondary structure, such as a β-turn. This is critical for mimicking the structure of a protein epitope to disrupt a protein-protein interaction or for creating highly potent and selective peptide-based therapeutics. The choice of stereochemistry in the bicyclic system can further fine-tune the resulting peptide conformation.[15]
4.3 Signaling Pathway and Mechanism Diagram
Caption: Logic of using a rigid scaffold to optimize ligand-receptor interactions.
Future Perspectives and Emerging Trends
The exploration of bridged bicyclic systems as bioisosteres for common chemical motifs is a rapidly growing area in drug discovery.[5] We can anticipate the development and commercialization of new 2-azabicyclo[3.1.1]heptane analogs with novel substitution patterns and functional groups. Advances in synthetic chemistry, such as photocatalyzed cycloadditions, may provide more efficient and scalable routes to these complex scaffolds.[5] Furthermore, as our understanding of their conformational influence deepens, these building blocks will be applied to an even wider range of challenging biological targets.
Conclusion
The 2-azabicyclo[3.1.1]heptane carboxylic acid core and its analogs represent a class of powerful and enabling building blocks for medicinal chemistry. Their inherent rigidity and unique three-dimensional structure provide a compelling strategy for overcoming challenges in lead optimization, including potency, selectivity, and drug-like properties. The increasing commercial availability of these compounds empowers researchers to readily incorporate them into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride | 2792200-64-5 | Benchchem [benchchem.com]
- 7. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. 1392803-98-3|2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid 97% | CAS: 1334367-72-4 | AChemBlock [achemblock.com]
- 11. Synthonix, Inc > Synthons > 2-azabicyclo[3.1.1]heptane hydrochloride - [A84993] [synthonix.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - Design, Synthesis, and Evaluation of Proline and Pyrrolidine Based Melanocortin Receptor Agonists. A Conformationally Restricted Dipeptide Mimic Approach - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Methodological & Application
The Architecture of Rigidity: A Guide to 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid in Advanced Peptide Synthesis
Abstract
In the landscape of modern drug discovery and peptide science, the deliberate control of molecular conformation is a cornerstone of rational design. The introduction of non-natural, sterically constrained amino acids is a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their biological activity, metabolic stability, and target specificity. This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a unique bicyclic proline analogue, in solid-phase peptide synthesis (SPPS). We will explore the underlying principles of conformational constraint, provide detailed, field-tested protocols for the efficient incorporation of this building block, and discuss the anticipated structural and functional consequences for the resulting peptides.
Introduction: The Imperative of Conformational Constraint
Native peptides, while exhibiting remarkable biological diversity, often suffer from significant therapeutic liabilities, including conformational flexibility and susceptibility to proteolytic degradation. This inherent flexibility can lead to a high entropic penalty upon binding to a biological target, resulting in lower binding affinity. The introduction of rigid structural motifs, such as that provided by this compound, pre-organizes the peptide backbone into a more defined conformation, which can mimic the bioactive conformation and reduce the entropic cost of binding.
This compound, also referred to as N-Boc-2,4-methanopipecolic acid, is a conformationally restricted, nonchiral analogue of pipecolic acid.[1] Its rigid bicyclic structure imposes significant constraints on the peptide backbone, making it a valuable tool for inducing specific secondary structures, such as β-turns and stabilizing helical motifs.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it fully compatible with standard Boc- and Fmoc-based solid-phase peptide synthesis strategies.
Key Attributes of this compound:
-
Rigid Bicyclic Scaffold: The fused cyclobutane and piperidine ring system severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.
-
Proline/Pipecolic Acid Analogue: It serves as a mimic of proline and its homologue, pipecolic acid, which are known to be potent secondary structure inducers.
-
Nonchiral Nature: As a nonchiral molecule, it simplifies synthesis and analysis by avoiding diastereomeric complications.[1]
-
SPPS Compatibility: The Boc-protected amine allows for straightforward integration into established peptide synthesis workflows.
Applications in Peptide Design and Drug Discovery
The incorporation of this compound into peptide sequences can be leveraged to achieve several strategic objectives:
-
Stabilization of Secondary Structures: The rigid geometry of this amino acid is particularly effective at nucleating and stabilizing β-turns, which are critical recognition motifs in many peptide-protein interactions. Analagous constrained pipecolic acids have been shown to induce type VIa β-turn secondary structures.[2]
-
Enhancement of Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.
-
Increased Proteolytic Stability: The sterically hindered and unnatural backbone conformation at the site of incorporation can sterically shield adjacent peptide bonds from enzymatic cleavage, thereby extending the in vivo half-life of the peptide.
-
Modulation of cis/trans Isomerism: Similar to proline, the amide bond preceding this bicyclic residue can adopt both cis and trans conformations. The rigid structure of the ring system can be used to favor one isomer over the other, which can have profound effects on the overall peptide conformation and biological activity.[2]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of the sterically demanding this compound requires optimization of coupling conditions to overcome potential steric hindrance. The following protocols are based on best practices for coupling sterically hindered amino acids and are designed for the widely used Fmoc/tBu SPPS strategy.
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| Fmoc-Rink Amide MBHA resin (or other suitable resin) | Various | High-loading |
| This compound | Various | >95% |
| Standard Fmoc-protected amino acids | Various | >98% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | >98% |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |
| Piperidine | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Water | Various | HPLC grade |
Recommended Coupling Protocol for this compound
Due to the steric hindrance of the bicyclic structure, a highly efficient coupling reagent such as HATU is strongly recommended over standard reagents like HBTU.
Caption: Workflow for SPPS incorporation of the bicyclic amino acid.
Step-by-Step Methodology:
-
Resin Preparation and Fmoc Deprotection:
-
Swell the appropriate amount of resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for an extended period, typically 2-4 hours. Due to steric hindrance, a longer coupling time is crucial for achieving high coupling efficiency.
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (blue beads), a second coupling may be necessary. For a second coupling, repeat steps 2 and 3.
-
-
Capping (Optional but Recommended):
-
If unreacted amines remain after the second coupling, it is advisable to cap them to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Washing:
-
After a successful coupling (and optional capping), thoroughly wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Cleavage and Deprotection
-
Once the peptide synthesis is complete, wash the resin-bound peptide with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent K cocktail is often suitable: TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.
Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
-
Further structural analysis can be performed using techniques such as NMR spectroscopy to elucidate the conformational effects of the incorporated bicyclic residue.
Expected Conformational Impact and Structural Analysis
The incorporation of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is expected to impose significant and predictable conformational constraints on the peptide backbone.
Induction of β-Turns
This rigid amino acid is an excellent candidate for inducing β-turns, particularly when placed at the i+1 or i+2 position of a four-residue turn sequence. The constrained dihedral angles of the bicyclic system can force the peptide chain to fold back on itself, a critical feature for mimicking receptor-binding loops.
References
Unlocking New Frontiers in Drug Discovery: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid as a Constrained Amino Acid Analog
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by inherent flexibility, which leads to poor metabolic stability and reduced binding affinity.[1][2] The introduction of conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[2][3] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance its stability, binding affinity, and overall therapeutic efficacy.[1] This guide provides an in-depth exploration of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a unique bicyclic amino acid analog, as a tool to engineer next-generation peptide therapeutics.
This constrained analog, a derivative of 2,4-methanopipecolic acid, offers a rigid scaffold that can induce specific secondary structures in peptides.[3][4] Its incorporation can lead to peptidomimetics with improved pharmacokinetic and pharmacodynamic properties.[4] This document will detail the synthesis of this valuable building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the subsequent analysis of the resulting constrained peptides.
Chemical Properties and Design Rationale
This compound is characterized by a rigid bicyclic system that severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This inherent rigidity is the cornerstone of its utility in peptide design.
| Property | Value/Description | Source |
| IUPAC Name | 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
| Molecular Formula | C13H21NO4 | |
| Molecular Weight | 255.31 g/mol | |
| Key Structural Feature | A bicyclo[3.1.1]heptane core, providing significant conformational rigidity. | [4] |
| Protection Groups | Boc (tert-butyloxycarbonyl) protecting the secondary amine. |
The rationale for incorporating this analog lies in its ability to mimic and stabilize specific peptide secondary structures, such as β-turns and helical motifs. The bicyclic nature of the scaffold can act as a proline or pipecolic acid surrogate, but with a much higher degree of conformational restriction.[3] This can lead to peptides with enhanced resistance to enzymatic degradation and improved receptor selectivity.
Synthesis of this compound
A practical and scalable synthesis of the core amino acid, 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (2,4-methanopipecolic acid), is crucial for its widespread application. The following protocol is adapted from a reported synthesis of conformationally restricted nonchiral pipecolic acid analogues.[4]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Protocol: Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid[4]
This protocol outlines the key steps for the synthesis of the unprotected amino acid.
Step 1: Preparation of the Functionalized Ketone
The synthesis begins with the preparation of a suitable functionalized ketone precursor. For a detailed procedure, refer to the synthesis of compound 12 in the cited literature.[4]
Step 2: Tandem Strecker Reaction and Intramolecular Cyclization
-
To a solution of the functionalized ketone (18.9 mmol) in dry methanol (20 mL), add benzylamine (18.9 mmol) and acetone cyanohydrin (56.1 mmol).
-
Reflux the mixture for 80 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dilute the residue with 10% sodium hydroxide solution (25 mL) and extract with ether.
-
Dry the combined organic extracts over MgSO4 and evaporate to yield the bicyclic nitrile intermediate.
Step 3: Acid Hydrolysis
-
Heat a solution of the bicyclic nitrile intermediate (1.0 mmol) in 6 N HCl (5 mL) under reflux for 72 hours.
-
Evaporate the solvent.
-
Dissolve the residue in water and perform hydrogenation over 10% Pd/C to remove the benzyl group.
-
Purify the product by ion-exchange chromatography to obtain 2-azabicyclo[3.1.1]heptane-1-carboxylic acid as a white solid.
Protocol: Boc Protection
-
Dissolve the synthesized 2-azabicyclo[3.1.1]heptane-1-carboxylic acid in a suitable solvent mixture (e.g., dioxane/water).
-
Add a base such as sodium hydroxide to adjust the pH to approximately 10-11.
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most commonly used methodology for the solid-phase synthesis of peptides and is well-suited for the incorporation of sterically hindered amino acids like our title compound.[5][6]
SPPS Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol: Manual Fmoc SPPS for Incorporating the Constrained Analog
This protocol outlines a single coupling cycle for a 0.1 mmol scale synthesis.
1. Resin Preparation: a. Place the appropriate Fmoc-protected amino acid-loaded resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[5] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes.[5] c. Drain and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times).
3. Coupling of the Constrained Amino Acid: a. In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) in DMF. b. Add a suitable activating agent such as HATU (0.38 mmol, 3.8 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents). c. Pre-activate the mixture for 5-10 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time may be necessary. A Kaiser test can be performed to monitor the completion of the coupling reaction. f. Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).
4. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. b. Wash the resin with DMF and DCM.
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[7] c. Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5] b. Centrifuge to pellet the peptide, and wash the pellet with cold ether. c. Dry the crude peptide under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Characterization of Constrained Peptides
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.
| Analytical Technique | Purpose | Reference |
| RP-HPLC | To assess the purity of the crude and purified peptide. | [8][9] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide and verify the incorporation of the unnatural amino acid. | |
| Tandem MS (MS/MS) | To sequence the peptide and pinpoint the location of the constrained analog. | |
| Nuclear Magnetic Resonance (NMR) | To perform detailed conformational analysis of the peptide in solution and determine the structural impact of the bicyclic amino acid. | |
| Circular Dichroism (CD) | To analyze the secondary structure content (e.g., helices, sheets) of the peptide. |
Applications and Future Outlook
The incorporation of this compound into peptides opens up a myriad of possibilities in drug discovery and development.
-
Development of Peptidomimetics: This constrained amino acid is an excellent building block for creating peptidomimetics with enhanced stability and bioavailability.[2][3]
-
Probing Peptide-Protein Interactions: The rigid nature of the analog can be used to lock a peptide into a specific conformation, allowing for a more precise study of its interaction with biological targets.
-
Design of Novel Therapeutics: Peptides containing this analog could be developed as potent and selective agonists or antagonists for various receptors, such as G protein-coupled receptors (GPCRs). The enhanced stability may also make them suitable for targeting intracellular protein-protein interactions.
The continued exploration of this and other constrained amino acid analogs will undoubtedly lead to the discovery of novel peptide-based therapeutics with improved drug-like properties, addressing a wide range of diseases.
References
- 1. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Bridged Scaffolding of Innovation: Applications of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid in Medicinal Chemistry
Introduction: Beyond "Flatland" in Drug Design
In the realm of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is perpetual. A prevailing strategy to achieve these goals is the principle of "escaping from flatland," which involves moving from planar, two-dimensional molecular structures to more complex, three-dimensional scaffolds.[1] The rigid, bicyclic framework of 2-azabicyclo[3.1.1]heptane serves as an exemplary embodiment of this principle. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in affinity and selectivity.
This guide focuses on a particularly versatile building block derived from this scaffold: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid . The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the bridgehead position makes this molecule a readily functionalizable and highly valuable starting material for the synthesis of a new generation of pharmaceuticals. We will delve into its application in the development of orexin receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, providing detailed protocols and insights into the rationale behind its use.
The Strategic Advantage of the 2-Azabicyclo[3.1.1]heptane Scaffold
The 2-azabicyclo[3.1.1]heptane core is a conformationally restricted analog of piperidine, a common motif in many approved drugs. This structural rigidity offers several advantages in drug design:
-
Pre-organization for Binding: The fixed spatial arrangement of substituents on the bicyclic core minimizes the conformational entropy loss upon binding to a receptor, which can translate to higher binding affinity.
-
Improved Selectivity: The well-defined three-dimensional structure allows for more precise interactions with the target protein, reducing off-target effects.
-
Novel Chemical Space: The unique topology of this scaffold allows for the exploration of novel chemical space, leading to the discovery of first-in-class therapeutics.
The subject of this guide, this compound, is primed for synthetic elaboration. The Boc group provides a stable yet readily cleavable protecting group for the secondary amine, while the carboxylic acid serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry.
Application I: Orexin Receptor Antagonists for Neurological Disorders
The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R), plays a crucial role in regulating sleep-wake cycles, appetite, and reward pathways.[2] Consequently, orexin receptor antagonists have emerged as promising therapeutics for the treatment of insomnia, addiction, and anxiety disorders.[3][4] The 2-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into potent and selective orexin antagonists.[3][4]
The synthesis of these antagonists often involves the coupling of a heterocyclic carboxylic acid with a functionalized 2-azabicyclo[3.1.1]heptane derivative. This compound is an ideal starting point for creating the bicyclic amine portion of these molecules.
Synthetic Workflow for Orexin Antagonist Precursors
The general synthetic approach involves the amide coupling of this compound with a desired amine, followed by further functionalization or deprotection.
Caption: General synthetic workflow for the preparation of 2-azabicyclo[3.1.1]heptane-based orexin antagonist precursors.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a representative amine, such as a substituted aniline, a common fragment in orexin antagonists. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent is advantageous due to its high efficiency, rapid reaction times, and ability to suppress racemization.[5][6]
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).
-
Activation and Coupling: To the stirred solution, add HATU (1.2 eq) portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired Boc-protected amide.
Causality Behind Experimental Choices:
-
HATU: This reagent rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is less prone to racemization compared to other activating agents.[5][6]
-
DIPEA: A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction without competing with the primary amine nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is used to ensure the solubility of all reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.
Application II: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion. This makes DPP-4 inhibitors a valuable class of therapeutics for the management of type 2 diabetes.[1][7]
The design of potent and selective DPP-4 inhibitors often relies on scaffolds that can mimic the binding of the natural peptide substrates. The constrained nature of the 2-azabicyclo[3.1.1]heptane core has been explored to create novel DPP-4 inhibitors with improved pharmacological properties. For instance, the drug candidate Neogliptin incorporates a similar 2-azabicyclo[2.2.1]heptane scaffold and has demonstrated potent DPP-4 inhibition.[3][8]
Synthesis of DPP-4 Inhibitor Cores
The synthesis of DPP-4 inhibitors containing the 2-azabicyclo[3.1.1]heptane moiety would follow a similar amide coupling strategy as described for the orexin antagonists. This compound can be coupled with a pharmacophoric amine fragment that is known to interact with the active site of DPP-4.
Caption: Synthetic pathway to DPP-4 inhibitor precursors using the target building block.
Protocol: EDC/HOBt/DMAP Mediated Amide Coupling
For the synthesis of DPP-4 inhibitor precursors, an alternative and widely used set of coupling reagents is the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), and 4-Dimethylaminopyridine (DMAP). This method is particularly effective for coupling with less reactive or sterically hindered amines.[9]
Materials:
-
This compound
-
Amine fragment for DPP-4 inhibition
-
EDC hydrochloride
-
HOBt
-
DMAP (catalytic amount)
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Activation and Coupling: To the stirred solution, add EDC hydrochloride (1.2 eq) followed by DIPEA (2.5 eq). The reaction is stirred at room temperature for 12-18 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.
Data Summary
| Application Area | Key Reaction | Coupling Reagents | Biological Target | Therapeutic Potential |
| Orexin Antagonists | Amide Coupling | HATU, DIPEA | OX1R / OX2R | Insomnia, Addiction, Anxiety |
| DPP-4 Inhibitors | Amide Coupling | EDC, HOBt, DMAP | DPP-4 | Type 2 Diabetes |
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage in the design of potent and selective inhibitors for a range of biological targets. The straightforward and high-yielding amide coupling reactions detailed in this guide serve as a foundation for the synthesis of novel orexin receptor antagonists and DPP-4 inhibitors. As the drive to "escape from flatland" continues to shape drug discovery, the applications of this and related bicyclic scaffolds are poised to expand, leading to the development of the next generation of innovative medicines.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [uu.diva-portal.org]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Boc Deprotection of 2-Azabicyclo[3.1.1]heptane Systems
Introduction: The Significance of the 2-Azabicyclo[3.1.1]heptane Scaffold and the Role of Boc Protection
The 2-azabicyclo[3.1.1]heptane core is a key structural motif in medicinal chemistry, serving as a rigid scaffold that mimics aspects of larger, more complex molecules while offering unique stereochemical properties. Its constrained conformation can lead to enhanced binding affinity and selectivity for biological targets. The synthesis and functionalization of these bicyclic amines are pivotal in the development of novel therapeutics.[1] During these synthetic campaigns, the protection of the secondary amine is crucial to prevent unwanted side reactions.
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2] This application note provides a detailed guide to various methods for the deprotection of Boc-protected 2-azabicyclo[3.1.1]heptane systems, offering insights into the selection of appropriate conditions and providing detailed experimental protocols. The strained nature of the bicyclic system necessitates careful consideration of deprotection methods to avoid potential side reactions or degradation of the core structure.[3][4]
Understanding the Mechanism of Acid-Catalyzed Boc Deprotection
The most common methods for Boc deprotection rely on acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This is followed by the cleavage of this bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[5][6] The liberated amine is then protonated by the excess acid to form the corresponding salt.[5]
References
Application Notes & Protocols: Strategic Incorporation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid into Peptidomimetics
Introduction: Engineering Stability and Potency Through Conformational Constraint
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics, bridging the specificity of large biologics with the manufacturing advantages of small molecules. Natural peptides, while potent modulators of biological processes, are often hampered by poor metabolic stability and low bioavailability.[1][2] A primary strategy to overcome these limitations is the introduction of conformational constraints, which rigidify the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity, increasing proteolytic resistance, and improving overall pharmacological profiles.[1][3][4]
The 2-azabicyclo[3.1.1]heptane scaffold is a powerful tool in this endeavor. As a constrained proline analog, its rigid, bicyclic ring system locks the peptide backbone's dihedral angles, minimizing the entropic penalty upon binding to a biological target.[5][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of incorporating 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the characterization of the resulting peptidomimetics.
The Building Block: Rationale for this compound
The utility of this building block hinges on two key features: the rigid bicyclic core and the acid-labile N-terminal protecting group.
-
Conformational Rigidity: The bicyclo[3.1.1]heptane structure severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. This pre-organizes the peptide backbone into a specific turn or bend, which can be engineered to mimic the secondary structure of a native peptide's binding epitope.[5][6] This structural pre-organization is critical for enhancing binding affinity and selectivity.[3]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of a major SPPS strategy.[7] Its stability under basic and nucleophilic conditions, coupled with its clean and efficient removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), makes it an ideal temporary shield for the α-amino group during peptide chain elongation.[8][9]
The following workflow provides a high-level overview of the incorporation process, from initial resin preparation to the final, purified peptidomimetic.
Caption: Workflow for incorporating the bicyclic amino acid via Boc-SPPS.
Protocol 1: Solid-Phase Incorporation of the Bicyclic Amino Acid
This protocol details the critical steps for coupling this compound onto a growing peptide chain immobilized on a solid support. The primary challenge is overcoming the steric hindrance of the bicyclic structure.
Rationale for Reagent Selection: Due to the sterically demanding nature of the bicyclic amino acid, standard coupling reagents like DCC may result in low yields.[10] More potent in-situ activating reagents are strongly recommended. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, generate highly reactive OAt or OBt esters, respectively, which efficiently acylate the deprotected N-terminal amine even in hindered environments.[11][12]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade)
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM[8][9]
-
Washing Solvents: DMF, DCM, Methanol
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
N-α-Boc Deprotection:
-
Add the TFA/DCM solution to the resin and agitate for 2 minutes. Drain.
-
Add fresh TFA/DCM solution and agitate for 20-30 minutes.[9]
-
Drain and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.
-
-
Neutralization: Wash the resin with a 10% DIPEA solution in DMF (2x, 2 minutes each) to neutralize the protonated amine. Wash again with DMF (3x). The resin is now ready for coupling.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in a minimal volume of DMF.
-
Expert Insight: Pre-activating the acid for 5-10 minutes before adding it to the resin can significantly improve coupling efficiency for hindered residues.
-
Add the activation mixture to the drained, neutralized resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
-
Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to ensure all excess reagents and byproducts are removed. The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 2: Cleavage, Purification, and Characterization
Once the peptide sequence is fully assembled, the peptidomimetic must be cleaved from the solid support and purified.
Step-by-Step Procedure:
-
Final Boc Deprotection: Remove the final N-terminal Boc group using the procedure described in Protocol 1, Step 2.
-
Resin Preparation for Cleavage: Wash the peptide-resin with DCM and methanol, then dry it thoroughly under high vacuum for several hours. Moisture can be detrimental to the cleavage process.[13]
-
Hard Acid Cleavage:
-
CAUTION: This step involves extremely corrosive and toxic acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus within a certified fume hood with appropriate personal protective equipment.
-
A typical cleavage cocktail for Boc-SPPS is HF:p-cresol (9:1, v/v) at 0°C for 1-2 hours.[9] The p-cresol acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups.
-
After the reaction, the HF is carefully evaporated under a stream of nitrogen.
-
-
Work-up and Precipitation:
-
The remaining resin and crude peptide are washed with cold diethyl ether to remove the scavenger and other organic-soluble byproducts.
-
The crude peptide is precipitated with cold ether, collected by filtration or centrifugation, and dried.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptidomimetic using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient.[14][15] Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified product using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) to verify that the correct sequence was synthesized.[16]
-
NMR Spectroscopy: For structural confirmation and conformational analysis, acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.[17] NOESY data is particularly valuable for identifying through-space proton proximities, which can help elucidate the three-dimensional structure imposed by the bicyclic constraint.[16]
-
Quantitative Data & Troubleshooting
The success of incorporating sterically hindered amino acids is highly dependent on the choice of coupling reagents. The following table provides a comparative overview.
| Coupling Reagent | Activating Species | Relative Reactivity | Key Advantages & Considerations |
| DCC/HOBt | OBt ester | Moderate | Low cost; byproduct (DCU) is insoluble in DCM but can be problematic in DMF. Less effective for hindered couplings.[11] |
| HBTU/DIPEA | OBt ester | High | Fast reactions, good for routine SPPS. Can cause guanidinylation of the free amine if used in large excess.[18] |
| HATU/DIPEA | OAt ester | Very High | More reactive than HBTU due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group. The reagent of choice for sterically hindered amino acids. |
| PyBOP/DIPEA | OBt ester | High | Phosphonium-based, avoids the guanidinylation side reaction seen with uronium reagents. Excellent for difficult couplings. |
Troubleshooting Common Issues:
-
Problem: Incomplete coupling (positive Kaiser test).
-
Solution 1: Double Couple. Repeat the coupling step with fresh reagents.
-
Solution 2: Increase Equivalents. Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 eq).
-
Solution 3: Switch Reagents. If using HBTU, switch to the more potent HATU.[12]
-
-
Problem: Low yield after cleavage.
-
Solution: Ensure the resin was completely dry before cleavage. Check for premature cleavage of the peptide from the resin during the synthesis, which can occur with highly acid-labile linkers if deprotection steps are too long.[9]
-
Visualizing the Conformational Impact
The fundamental purpose of using a building block like 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is to control the peptide's conformation. The diagram below illustrates this concept by comparing the flexibility of a standard peptide segment with the rigidity imposed by the bicyclic scaffold.
Caption: Conceptual impact of the bicyclic scaffold on backbone flexibility.
Conclusion
The incorporation of this compound is a robust strategy for engineering peptidomimetics with superior structural definition and, consequently, enhanced therapeutic potential.[19][20] While its steric bulk presents a synthetic challenge, the use of modern, high-potency coupling reagents like HATU, combined with careful monitoring and validated protocols, enables its efficient integration into peptide chains. The resulting constrained peptides serve as invaluable tools for probing protein-protein interactions and as direct candidates for drug development, offering a pathway to novel therapeutics with improved stability and efficacy.
References
- 1. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational preference of bicyclic β-amino acid dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.globalso.com [file.globalso.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. What are the Common Methods for Peptidomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. polarispeptides.com [polarispeptides.com]
- 17. youtube.com [youtube.com]
- 18. people.uniurb.it [people.uniurb.it]
- 19. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Constrained Amino Acids
Introduction: The Paradigm of Rigidity in Peptide Therapeutics
The therapeutic potential of peptides is immense, owing to their high specificity and biological activity. However, native peptides often suffer from significant drawbacks, including susceptibility to proteolytic degradation and poor conformational stability, which limit their bioavailability and efficacy.[1] The introduction of conformational constraints into the peptide backbone or side chains is a powerful strategy to overcome these limitations. By reducing the conformational flexibility, constrained peptides can exhibit enhanced receptor binding affinity, increased metabolic stability, and improved cell permeability.[1] This guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides incorporating various classes of constrained amino acids, a key technology in modern drug discovery.
Understanding Conformational Constraint: A Toolbox for Peptide Design
Constrained amino acids are non-proteinogenic amino acid analogues designed to restrict the torsional angles (phi, psi, and chi) of the peptide backbone and side chains. This pre-organization of the peptide into a bioactive conformation can significantly reduce the entropic penalty upon binding to its target. The major strategies for introducing conformational constraints are categorized as follows:
-
Backbone (Main-Chain) Constraints: These modifications directly alter the peptide backbone.
-
N-methylation: The substitution of the amide proton with a methyl group is a common strategy to introduce steric hindrance and reduce the propensity for hydrogen bonding, thereby influencing the local conformation.
-
α,α-Disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) introduce significant steric hindrance, favoring helical conformations.[2]
-
Pseudoprolines and Dmb/Hmb Dipeptides: These are dipeptide units that induce a "kink" in the peptide chain, disrupting aggregation-prone β-sheet structures that can arise during synthesis.[3]
-
-
Side-Chain Constraints: These involve modifications to the amino acid side chains.
-
Cyclic Amino Acids: Proline is the most common example, but other cyclic amino acids with varying ring sizes can be incorporated to impose specific dihedral angle restrictions.
-
Lactam Bridges: Cyclization between the side chains of amino acids like aspartic acid or glutamic acid and lysine can create stable cyclic structures.[4]
-
-
Global Constraints (Cyclization): The most effective way to rigidify a peptide is through cyclization of the entire molecule.
-
Side-Chain-to-Side-Chain Cyclization: This can be achieved through disulfide bond formation between two cysteine residues or by forming amide bonds between acidic and basic amino acid side chains.[4]
-
Head-to-Tail Cyclization: The N-terminus is linked to the C-terminus to form a cyclic peptide.[4]
-
"Click" Chemistry-Based Cyclization: Reactions like thiol-ene and azide-alkyne cycloadditions offer efficient and orthogonal methods for on-resin peptide cyclization.[1][5]
-
Visualizing the SPPS Workflow for Constrained Peptides
The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key stages where special considerations for constrained amino acids are crucial.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for SPPS of Peptides with Constrained Amino Acids
The success of synthesizing peptides with constrained amino acids hinges on the careful selection of reagents and optimization of reaction conditions to overcome the challenges posed by steric hindrance and potential aggregation.[6][7]
Resin Selection and Loading of the First Amino Acid
The choice of resin is dictated by the C-terminal functional group of the desired peptide (acid or amide) and the cleavage conditions.
-
For C-terminal amides: Rink Amide or Sieber amide resins are commonly used.
-
For C-terminal acids: Wang or 2-chlorotrityl chloride resins are suitable choices.[8]
Protocol: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin [8]
-
Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM and wash the resin twice with dimethylformamide (DMF).
-
Dissolve 3 equivalents of the Fmoc-protected amino acid in a minimal amount of DCM.
-
Add 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the amino acid/DIPEA solution to the resin and shake for 1-2 hours at room temperature.
-
To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.
The Iterative Synthesis Cycle: Deprotection and Coupling
The iterative cycle of Nα-Fmoc deprotection and amino acid coupling is the core of SPPS.[9] For constrained amino acids, the coupling step is often the most challenging.
Protocol: Nα-Fmoc Deprotection
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
Protocol: Coupling of Sterically Hindered Amino Acids
Sterically hindered amino acids often require more potent coupling reagents and potentially longer reaction times or elevated temperatures to achieve complete coupling.[2][6]
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected constrained amino acid in DMF.
-
Add 3-5 equivalents of a suitable coupling reagent (see Table 1) and 6-10 equivalents of a base like DIPEA.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-4 hours. For particularly difficult couplings, the reaction can be left overnight.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), a second coupling (double coupling) should be performed.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Table 1: Recommended Coupling Reagents for Constrained Amino Acids
| Coupling Reagent | Acronym | Applications and Notes |
| Aminium/Uronium Salts | ||
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient for sterically hindered amino acids, but can cause racemization.[10][11] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective coupling reagent, suitable for many applications.[10][12] |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Offers coupling efficiencies comparable to HATU with improved safety and solubility.[10] |
| Phosphonium Salts | ||
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for hindered couplings and can be used for pseudoproline dipeptides.[3] |
| Carbodiimides | ||
| N,N'-Diisopropylcarbodiimide | DIC | Often used in conjunction with an additive like OxymaPure to enhance efficiency and reduce racemization.[6] |
On-Resin Cyclization
On-resin cyclization is an efficient method for producing cyclic peptides, as it minimizes intermolecular side reactions.[1][13]
Protocol: On-Resin Thiol-Ene "Click" Cyclization [1][5]
This protocol assumes the peptide sequence contains a cysteine residue and an amino acid with an alkene-containing side chain.
-
After assembling the linear peptide on the resin, selectively deprotect the side chains of the two residues that will form the cyclic bridge. For example, remove the Mmt protecting group from cysteine using a dilute solution of trifluoroacetic acid (TFA) in DCM.[13]
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with a dilute solution of DIPEA in DMF.
-
Dissolve a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in a suitable solvent mixture (e.g., DMF/DCM).
-
Add the photoinitiator solution to the resin and irradiate with UV light (365 nm) for 20-60 minutes.
-
Wash the resin extensively with DMF and DCM.
Diagram of Constrained Amino Acid Structures
The following diagram illustrates the chemical structures of some common motifs used to introduce constraints in peptides.
Caption: Examples of constrained amino acid structures.
Note: The Graphviz DOT language does not support direct image embedding in this context. The diagram above serves as a structural representation.
Cleavage, Deprotection, and Purification
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
Protocol: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Troubleshooting Common Challenges
-
Incomplete Coupling: As indicated by a positive Kaiser test, this is the most common issue with sterically hindered amino acids.[7]
-
Solution: Perform a second coupling (double coupling) with fresh reagents. Consider using a more powerful coupling reagent or microwave-assisted synthesis, which can significantly enhance coupling efficiency.[2]
-
-
Aggregation: Hydrophobic or β-sheet-forming sequences can aggregate on the resin, leading to poor synthetic outcomes.[14][15]
-
Racemization: The activation of amino acids can sometimes lead to epimerization, particularly with reagents like HATU.
-
Solution: Use additives like OxymaPure with carbodiimides, which are known to suppress racemization.[6] Pre-activation times should also be minimized.
-
Conclusion
The incorporation of constrained amino acids is a cornerstone of modern peptide drug design, enabling the creation of molecules with superior therapeutic properties. While their synthesis presents unique challenges, a rational approach to the selection of protecting groups, coupling reagents, and reaction conditions, as outlined in these protocols, can lead to the successful synthesis of these complex and valuable molecules. The strategies discussed herein provide a robust framework for researchers to confidently tackle the synthesis of constrained peptides and unlock their full therapeutic potential.
References
- 1. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. digital.csic.es [digital.csic.es]
- 10. bachem.com [bachem.com]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. rsc.org [rsc.org]
- 13. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Asymmetric Synthesis of 2-Azabicyclo[3.1.1]heptane Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics with improved physicochemical and pharmacokinetic properties. This involves replacing flat, aromatic ring systems with three-dimensional, saturated bioisosteres. Among these, conformationally restricted diamines and related bicyclic scaffolds have garnered significant attention.[1][2] The 2-azabicyclo[3.1.1]heptane core, a rigid scaffold, serves as an effective bioisostere for meta-substituted pyridines and benzenes.[3] Its constrained nature pre-organizes appended functional groups in a defined spatial orientation, which can lead to a significant reduction in the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[2]
This application note provides a detailed overview of contemporary strategies for the asymmetric synthesis of chiral 2-azabicyclo[3.1.1]heptane derivatives, with a focus on catalytic enantioselective methods. We will explore the mechanistic rationale behind these approaches and provide a detailed, field-proven protocol for a representative transformation.
Strategic Approaches to Asymmetric Synthesis
The construction of the strained 2-azabicyclo[3.1.1]heptane skeleton in an enantiomerically pure form presents a formidable synthetic challenge. Several powerful strategies have emerged, largely centered around cycloaddition reactions with highly strained precursors like bicyclo[1.1.0]butanes (BCBs) and classic intramolecular cyclizations.
Catalytic Asymmetric Cycloadditions of Bicyclo[1.1.0]butanes (BCBs)
The development of catalytic asymmetric transformations involving BCBs has revolutionized access to bridged bicyclic systems.[3][4] These reactions leverage the high ring strain of BCBs, which act as versatile three-carbon (σ-bond) synthons.
a) Lewis Acid-Catalyzed (3+3) Cycloadditions: A prominent strategy involves the formal (3+3) cycloaddition of BCBs with 1,3-dipoles such as nitrones or azomethine imines.[4][5] Chiral Lewis acids are employed to coordinate to the BCB substrate or the dipole, creating a chiral environment that dictates the stereochemical outcome of the cycloaddition. For instance, Deng and coworkers developed a Europium(III)-catalyzed cycloaddition of BCBs with nitrones to access racemic 2-oxa-3-azabicyclo[3.1.1]heptanes.[3][4] Building on this, enantioselective variants have been achieved using chiral cobalt(II) or other Lewis acid complexes, affording the desired heterocyclic scaffolds with excellent yields and high enantioselectivity.[4]
b) Relay Catalysis for Intramolecular Ring Closure: A sophisticated approach combines Lewis acid-catalyzed ring-opening of BCBs with a subsequent enantioselective, transition metal-catalyzed intramolecular cyclization. A recent example by Zhang and Deng demonstrates an In(OTf)₃/Iridium relay catalysis.[3] The indium Lewis acid first promotes the ring-opening of a BCB ketone with an N-allyl carbonate. A chiral iridium catalyst then mediates an intramolecular enantioselective allylic substitution to forge the 2-azabicyclo[3.1.1]heptane ring system.[3]
Intramolecular Cyclization Strategies
Alternative approaches rely on the cyclization of suitably functionalized cyclobutane precursors. These methods offer a different retrosynthetic pathway to the bicyclic core.
a) Intramolecular Imide Formation: An efficient multigram synthesis has been developed based on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative.[6] This key cyclobutane intermediate is accessible via a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate. This route provides access to key building blocks like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione on a large scale.[6]
b) Dynamic Addition–Intramolecular Substitution: Another strategy starts from readily available cyclobutanones. A dynamic addition-intramolecular substitution sequence can be employed to construct a variety of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, which can be further elaborated.[7]
Comparison of Synthetic Strategies
| Strategy | Core Concept | Advantages | Disadvantages | Key Catalyst/Reagent Examples |
| Catalytic (3+3) Cycloaddition | Lewis acid-catalyzed reaction of BCBs with 1,3-dipoles (e.g., nitrones). | Atom-economic, convergent, rapid construction of complexity, high enantioselectivity.[4] | Requires synthesis of strained BCB precursors; catalyst development can be challenging. | Chiral Co(II)/PyIPI catalysts, Eu(OTf)₃, Zinc-based Lewis acids.[4][8] |
| Relay Catalysis | Sequential Lewis acid-catalyzed ring-opening and transition metal-catalyzed cyclization. | High enantioselectivity, modular approach.[3] | Multi-component catalytic system can be complex to optimize. | In(OTf)₃ / Chiral Iridium complexes.[3] |
| Intramolecular Imide Formation | Cyclization of a 1,3-disubstituted cyclobutane precursor. | Scalable, utilizes readily available starting materials.[6] | Longer, linear synthetic sequence compared to cycloadditions. | Strecker reaction reagents, cyclization promoting agents.[6] |
Experimental Protocol: Enantioselective (3+3) Cycloaddition of Bicyclobutanes with Nitrones
This protocol is a representative example based on the strategy developed for the enantioselective synthesis of hetero-bicyclo[3.1.1]heptane derivatives using a chiral Lewis acid catalyst.[4]
Workflow Overview
Caption: General workflow for the catalytic asymmetric (3+3) cycloaddition.
Materials and Reagents
-
Bicyclo[1.1.0]butane (BCB) bearing an acyl imidazole or acyl pyrazole group (1.0 equiv)
-
Substituted Nitrone (1.1 equiv)
-
Chiral Cobalt(II) Catalyst Precursor (e.g., Co(OTf)₂) (5 mol%)
-
Chiral Pyridyl-Iminopyridine (PyIPI) Ligand (5.5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
4 Å Molecular Sieves
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Co(OTf)₂ (5 mol%) and the chiral PyIPI ligand (5.5 mol%).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous, degassed solvent (e.g., Toluene) and stir the mixture at room temperature for 1-2 hours to form the active chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the BCB substrate (1.0 equiv) in the anhydrous solvent.
-
Cool the BCB solution to the desired reaction temperature (e.g., 0 °C or -20 °C, optimization is key).
-
Add the pre-formed catalyst solution to the BCB solution via cannula transfer.
-
-
Cycloaddition:
-
Dissolve the nitrone (1.1 equiv) in the anhydrous solvent.
-
Add the nitrone solution dropwise to the reaction mixture containing the BCB and catalyst over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain low concentrations of the nitrone and suppress potential side reactions.
-
Allow the reaction to stir at the controlled temperature for the specified time (typically 12-48 hours).
-
-
Monitoring:
-
Periodically take aliquots from the reaction mixture to monitor the consumption of the limiting reagent (BCB) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the enantiomerically enriched 2-oxa-3-azabicyclo[3.1.1]heptane derivative.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Mechanistic Insights: The Role of the Chiral Lewis Acid
The stereochemical outcome of the reaction is controlled by the chiral catalyst, which activates the BCB substrate and orchestrates the approach of the nitrone.
Caption: Plausible catalytic cycle for the asymmetric (3+3) cycloaddition.
The bidentate chelating group on the bicyclobutane (e.g., acyl pyrazole) coordinates to the chiral cobalt(II) center.[4] This coordination activates the strained C-C σ-bonds of the BCB and creates a well-defined chiral pocket. The nitrone then approaches this activated complex from the less sterically hindered face, as dictated by the chiral ligands on the metal center. This facial selectivity in the cycloaddition step leads to the formation of the product with high enantiopurity.[4] The product is then released, regenerating the active catalyst to continue the cycle.
Conclusion and Future Outlook
The asymmetric synthesis of 2-azabicyclo[3.1.1]heptane derivatives has seen remarkable progress, driven by innovative catalytic methods. Strategies involving cycloadditions of bicyclo[1.1.0]butanes, in particular, offer a powerful and atom-economic route to these valuable scaffolds. The protocols and insights provided herein are intended to equip researchers in drug discovery and organic synthesis with the foundational knowledge to incorporate these conformationally restricted building blocks into their programs. Future efforts will likely focus on expanding the substrate scope, developing more sustainable catalytic systems, and applying these methodologies to the synthesis of complex, biologically active molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C-C/C-N Bond Cross-Exchange Reaction between Bicyclobutanes and Diaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable constrained amino acid building block. Recognizing the unique challenges presented by its bridged bicyclic structure, we have compiled a series of troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity.
The information herein is based on established chemical principles and analogous transformations reported in the literature for structurally related compounds.
Proposed Synthetic Workflow
The synthesis of this compound is most effectively approached in a three-step sequence starting from a suitable keto-precursor. This workflow is designed to manage the introduction of the key functional groups while navigating the steric challenges of the bicyclic system.
Caption: Proposed three-step synthesis of the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is organized by the synthetic step. Each question addresses a common issue and provides a detailed explanation of the underlying chemistry, along with actionable advice.
Part 1: Synthesis of the Bicyclic Ester Precursor
The formation of the 2-azabicyclo[3.1.1]heptane core is the foundational step. A practical approach involves a tandem Strecker reaction and intramolecular nucleophilic cyclization, followed by esterification[1].
Q1: My overall yield for the formation of Ethyl 2-azabicyclo[3.1.1]heptane-1-carboxylate is low. What are the critical parameters to optimize?
A1: Low yields in this multi-reaction sequence often stem from inefficiencies in the key tandem Strecker/cyclization step. Here are the primary areas for optimization:
-
Reagent Stoichiometry and Addition: The Strecker reaction portion, using an amine (e.g., benzylamine) and a cyanide source (e.g., acetone cyanohydrin), is an equilibrium process[1]. Ensure the gradual removal of any solvent during the reaction to drive the equilibrium towards the product. Heating the reaction mixture at 90°C with an air condenser can facilitate this[1].
-
Reaction Time and Temperature: The intramolecular cyclization of the intermediate aminonitrile is the yield-determining step and can be slow. Refluxing for extended periods (e.g., 80 hours) may be necessary to ensure complete conversion[1]. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Purity of Starting Material: The starting ketone, 3-(2-chloroethyl)cyclobutanone, must be pure. Impurities can interfere with the sensitive equilibria of the tandem reaction. Distillation of the starting ketone is highly recommended[1].
Q2: I'm having difficulty with the subsequent hydrolysis of the nitrile and esterification. Is there a more direct route?
A2: Yes, while the nitrile hydrolysis and subsequent esterification are standard procedures, they add steps and potential for material loss. A more direct, albeit potentially lower-yielding, approach is to perform the initial cyclization in an alcohol solvent (e.g., ethanol) which can lead to the direct formation of the corresponding ester, although this is not always efficient. The most reliable, albeit longer, route involves the isolation of the intermediate nitrile, followed by acidic hydrolysis to the amino acid hydrochloride, and then a standard esterification (e.g., SOCl₂ in ethanol).
Part 2: Boc Protection of the Secondary Amine
Protecting the secondary amine of the bicyclic ester is crucial for subsequent steps. The reagent of choice is di-tert-butyl dicarbonate ((Boc)₂O)[2][3].
Q3: My Boc protection reaction is incomplete, even with excess (Boc)₂O. How can I improve the conversion?
A3: Incomplete conversion is common when protecting sterically hindered secondary amines. The nucleophilicity of the nitrogen atom in the 2-azabicyclo[3.1.1]heptane system is reduced due to steric hindrance.
-
Choice of Base: The choice and amount of base are critical. While simple bases like sodium bicarbonate can work, a non-nucleophilic organic base like 4-(dimethylaminopyridine) (DMAP) is often more effective as it acts as a catalyst by forming a more reactive intermediate with (Boc)₂O[4][5]. Use DMAP in catalytic amounts (e.g., 0.1 eq). For the primary base, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are good choices.
-
Solvent and Temperature: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred[3][4]. If the reaction is sluggish at room temperature, gently heating to 40°C can increase the rate without causing significant decomposition of the (Boc)₂O[4].
-
Reagent Equivalents: For hindered amines, it may be necessary to use a larger excess of (Boc)₂O (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.
| Parameter | Standard Condition | Optimized for Hindered Amine | Rationale |
| (Boc)₂O (eq.) | 1.1 - 1.2 | 1.5 - 2.0 | Drives equilibrium towards product for a less reactive amine. |
| Base | NaHCO₃ or TEA | TEA (1.5 eq) + DMAP (0.1 eq) | DMAP catalysis accelerates the reaction significantly[5]. |
| Solvent | THF or Dioxane | Acetonitrile or DCM | Aprotic solvents prevent side reactions with the reagent[3]. |
| Temperature | Room Temperature | 40°C | Provides activation energy to overcome steric hindrance. |
Q4: I am observing a significant amount of an apolar byproduct after my Boc protection reaction. What is it and how can I avoid it?
A4: The most likely byproduct is the symmetrical carbonate formed from the reaction of (Boc)₂O with any residual alcohol from the previous step or with the tert-butanol generated in situ. To minimize this, ensure your starting bicyclic ester is thoroughly dried and free of solvent before proceeding with the Boc protection.
Part 3: Saponification of the Hindered Ester
The final step, the hydrolysis of the ethyl ester to the carboxylic acid, is often the most challenging due to severe steric hindrance around the carbonyl group.
Caption: Steric shielding of the ester carbonyl in the bicyclic system.
Q5: Standard aqueous NaOH or LiOH hydrolysis is extremely slow or fails completely. What alternative conditions can I use?
A5: This is expected. The rigid bicyclic structure shields the electrophilic carbonyl carbon from the approach of the hydroxide nucleophile. Harsh conditions (high temperatures, high base concentration) may lead to decomposition or epimerization. Consider these more effective methods:
-
Non-Aqueous Saponification: A highly effective method for hindered esters involves using a non-aqueous or low-water system. A solution of NaOH in a mixture of methanol and dichloromethane (e.g., 1:9) can dramatically accelerate hydrolysis at room temperature[6][7]. In this system, the hydroxide ion is poorly solvated and thus more nucleophilic[6].
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with aqueous NaOH in a solvent like toluene can facilitate the transport of the hydroxide ion into the organic phase, increasing the reaction rate.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly shorten reaction times by efficiently heating the reaction mixture. Use a sealed vessel with aqueous base and a co-solvent like dioxane.
| Method | Conditions | Advantages | Reference |
| Standard Aqueous | 1M NaOH (aq), THF, 60°C, 24-48h | Simple setup | Often fails for this substrate. |
| Non-Aqueous | 0.3N NaOH in 10% MeOH/DCM, RT, 2-6h | Very mild, fast, high yield | [6][7] |
| PTC | 50% NaOH (aq), Toluene, TBAB (10 mol%), 80°C | Good for poorly soluble substrates | General method for hindered esters. |
Q6: During the acidic workup to protonate the carboxylate and isolate my final product, I am prematurely cleaving the Boc group. How can I perform the workup safely?
A6: The Boc group is notoriously acid-labile[2][8]. Using strong mineral acids like HCl or H₂SO₄ for the workup will certainly cause partial or complete deprotection.
-
Use a Weaker Acid: After the reaction, dilute with water and extract the aqueous layer with a solvent like ether to remove any unreacted starting material. Then, cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using a milder acid such as a 10% aqueous solution of citric acid or sodium bisulfate (NaHSO₄).
-
Control the pH: Monitor the pH carefully with pH paper or a meter during the addition of the acid. Do not overshoot to a very low pH.
-
Efficient Extraction: Once acidified, immediately extract the product into an organic solvent like ethyl acetate or dichloromethane. Do not let the product sit in the acidic aqueous solution for an extended period. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Part 4: Purification and Handling
Q7: My final product, this compound, is a thick oil or a waxy solid that is difficult to handle and purify. What can I do?
A7: This is a common issue with Boc-protected amino acids, which often resist crystallization[9].
-
Purification: If impurities are present, flash column chromatography on silica gel is the most effective method. Use a gradient elution, for example, starting with ethyl acetate/hexanes and gradually adding methanol and a small amount of acetic acid to the mobile phase to ensure the carboxylic acid elutes properly.
-
Inducing Crystallization: If the product is pure but oily, crystallization can sometimes be induced. Try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then adding a poor solvent (e.g., hexanes, pentane) dropwise until turbidity is observed. Storing the mixture at low temperatures (4°C or -20°C) may promote crystallization[10]. Seeding with a small crystal, if available, is also highly effective[10].
-
Azeotropic Removal of Solvents: Residual solvents can prevent solidification. After purification, dissolve the product in a solvent like dichloromethane, and then evaporate it under reduced pressure. Repeat this process a few times to azeotropically remove any trace solvents.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-azabicyclo[3.1.1]heptane-1-carboxylate
Adapted from the synthesis of related bicyclic systems[1].
-
To a solution of 3-(2-chloroethyl)cyclobutanone (1.0 eq) in dry methanol, add benzylamine (1.0 eq) followed by acetone cyanohydrin (2.5 eq).
-
Heat the mixture to reflux for 80 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dilute the residue with a 10% sodium hydroxide solution and extract with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
-
To the crude nitrile, add a 6M HCl solution and heat to reflux for 12 hours to effect hydrolysis.
-
Cool the mixture and concentrate to dryness. The residue is the crude amino acid hydrochloride.
-
Suspend the crude hydrochloride in absolute ethanol and cool to 0°C. Add thionyl chloride (SOCl₂) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction and concentrate under reduced pressure. The residue is the crude ethyl ester hydrochloride. Purify by recrystallization or column chromatography.
Protocol 2: Boc Protection
Based on standard procedures for hindered amines[4][5].
-
Dissolve Ethyl 2-azabicyclo[3.1.1]heptane-1-carboxylate (1.0 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 40°C for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography.
Protocol 3: Ester Hydrolysis
Adapted from mild hydrolysis methods for hindered esters[6][7].
-
Dissolve Ethyl 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylate (1.0 eq) in dichloromethane.
-
Prepare a 0.3N solution of NaOH in methanol. Add this solution to the dichloromethane solution to achieve a final solvent ratio of approximately 9:1 DCM:MeOH. Use 3.0 equivalents of NaOH relative to the ester.
-
Stir the mixture vigorously at room temperature for 2-6 hours. The formation of a white precipitate (the sodium salt of the product) should be observed. Monitor by TLC for the disappearance of the starting ester.
-
Upon completion, add water to dissolve the precipitate. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C in an ice bath. Carefully acidify to pH 3-4 by the dropwise addition of a 10% aqueous citric acid solution.
-
Immediately extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid by Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This molecule, a conformationally restricted amino acid analogue, presents unique challenges due to its bifunctional nature: a polar, acidic carboxylic acid group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your separation, and achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses strategic decisions you'll face before starting your purification.
Q1: Which primary chromatography mode is better for this compound: Normal-Phase or Reversed-Phase?
A1: Both modes are viable, but the optimal choice depends on the specific impurity profile of your crude material and available equipment.
-
Normal-Phase (NP) Chromatography on silica gel is a cost-effective and common choice. However, the free carboxylic acid can interact strongly with the acidic silanol groups on the silica surface, often leading to significant peak tailing and poor resolution.[1][2] This can be mitigated by adding a mobile phase modifier.
-
Reversed-Phase (RP) Chromatography on a C18 stationary phase is often superior for polar compounds like carboxylic acids, typically yielding sharper peaks and better resolution.[3] The primary challenge here is the acid-lability of the Boc group. Standard RP mobile phase additives like trifluoroacetic acid (TFA) can cause partial or complete deprotection during purification and subsequent solvent evaporation, leading to yield loss.[4]
Decision Workflow: A logical workflow for selecting the appropriate chromatographic method is presented below.
Caption: Decision workflow for chromatography method selection.
Q2: My final product shows a new, more polar spot on TLC/HPLC after purification. What happened?
A2: This is a classic sign of Boc group deprotection . The resulting free amine (2-azabicyclo[3.1.1]heptane-1-carboxylic acid) is significantly more polar than the N-Boc protected starting material. This typically occurs when using strong acids like TFA in reversed-phase chromatography.[4][5] The acidic conditions cleave the carbamate, generating a reactive tert-butyl cation.[5] Even at concentrations as low as 0.1%, TFA can cause substantial deprotection, especially when fractions are allowed to stand at room temperature or are concentrated via rotary evaporation, which increases the effective acid concentration.[4]
Q3: How can I effectively monitor the purification process?
A3:
-
Thin-Layer Chromatography (TLC): For normal-phase, TLC is invaluable for optimizing solvent systems before committing to a column run.[6] A good solvent system will give your product an Rf value between 0.2 and 0.4. For visualization, a potassium permanganate (KMnO₄) stain is effective as the bicyclic amine is readily oxidized, but the compound may not be UV active without a chromophore.
-
High-Performance Liquid Chromatography (HPLC): For reversed-phase, analytical HPLC is the gold standard for method development and for analyzing fractions from the preparative run.[7] Use a C18 column and a water/acetonitrile gradient. Detection at low wavelengths (210-220 nm) is typically required to see the carbamate and carboxylic acid groups.[7]
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a problem-cause-solution format.
| Problem | Primary Cause | Scientific Explanation & Solution |
| Severe Peak Tailing in Normal-Phase (Silica) Chromatography | Ionic Interaction with Silica: The deprotonated carboxylate form of the analyte interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. | Explanation: This strong, non-specific binding leads to slow, uneven elution, causing the characteristic tailing or streaking.[1][2] Solution: Suppress the ionization of your compound's carboxylic acid by adding a volatile acid to your mobile phase.[2] Start with 0.5-1% acetic acid (AcOH) or formic acid (HCOOH). This protonates the analyte, neutralizing its charge and minimizing interaction with the stationary phase, resulting in a more symmetrical peak shape. |
| Low Recovery and Presence of Deprotected Impurity in Reversed-Phase (C18) Chromatography | Acid-Catalyzed Deprotection: The Boc group has been cleaved by an overly acidic mobile phase, most commonly containing TFA. | Explanation: The Boc group is designed to be removed under acidic conditions.[8] While robust enough for brief analytical runs, the extended exposure during preparative chromatography and solvent removal with TFA is often sufficient to cause significant cleavage.[4] Solution: 1. Replace TFA: Use a weaker acid like 0.1% formic acid or 0.1% acetic acid .[4] 2. Work Cold: Keep collected fractions in an ice bath to slow the degradation rate.[4] 3. Evaporate Carefully: If TFA must be used, immediately neutralize the collected fractions with a base (e.g., a few drops of methanolic ammonia) before concentration, or use lyophilization (freeze-drying) to remove the solvent, which avoids concentrating the acid.[4] |
| Poor Resolution Between Product and a Close-Eluting Impurity | Suboptimal Mobile Phase Selectivity: The chosen solvent system is not providing sufficient differential retention between the two compounds. | Explanation: Selectivity is the ability of a chromatographic system to "tell the difference" between analytes. If selectivity is poor, simply making the mobile phase stronger or weaker will not improve the separation. Solution: • Normal-Phase: Change the solvent composition. If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system.[6] These different solvents interact with the analyte and stationary phase through different mechanisms (e.g., hydrogen bonding vs. dipole-dipole), which can dramatically alter selectivity. • Reversed-Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or change the pH of the mobile phase (if not using TFA). |
| Compound Fails to Elute from the Normal-Phase Column | Compound is Too Polar: The analyte is irreversibly adsorbed onto the silica gel due to very high polarity. | Explanation: The combination of the carboxylic acid and the bicyclic amine core makes the molecule quite polar. If the mobile phase is not polar enough to compete for the adsorption sites on the silica, the compound will not move.[6] Solution: Drastically increase the mobile phase polarity. A good starting point for highly polar compounds is a gradient of 0% to 10% Methanol in Dichloromethane (DCM).[6] Ensure you have also added 0.5% acetic acid to this mobile phase to prevent tailing. |
Mobile Phase Modifier Comparison
| Modifier | Typical Concentration | Chromatography Mode | Pros | Cons |
| Acetic Acid (AcOH) | 0.5 - 1.0% | Normal & Reversed | Volatile, effective at protonating acids, gentle on Boc groups.[2] | Can have UV absorbance at low wavelengths. |
| Formic Acid (HCOOH) | 0.1% | Reversed | Highly volatile, excellent for MS compatibility, good peak shaping.[4] | More acidic than AcOH, but generally safe for Boc groups. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reversed | Excellent peak shaping for amines and acids.[3] | High risk of Boc deprotection. [4] Corrosive and difficult to remove completely. |
| Triethylamine (TEA) | 0.1 - 0.5% | Normal | N/A for this compound. | Used for basic compounds to block silica sites; would be detrimental for an acidic analyte. |
Section 3: Experimental Protocols
Protocol 1: Preparative Normal-Phase Flash Chromatography
This protocol assumes method development via TLC has identified a suitable mobile phase.
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel.
-
Add the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane + 0.5% Acetic Acid) until a pourable slurry is formed.
-
-
Column Packing:
-
Pour the slurry into the flash column and use gentle air pressure to pack the bed, ensuring no cracks or channels form.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent (e.g., DCM), adding silica, and evaporating the solvent to dryness. Load this dry powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity (e.g., from 20% to 80% Ethyl Acetate in Hexane, always maintaining 0.5% Acetic Acid).
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Preparative Reversed-Phase Flash Chromatography
This protocol uses a C18-functionalized silica column and assumes method development via analytical RP-HPLC.
-
Column Conditioning:
-
Flush the C18 column with 3-5 column volumes of 100% Acetonitrile (ACN) or Methanol (MeOH).
-
Equilibrate the column with 5-7 column volumes of the initial mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or DMSO. Ensure the solution is filtered to remove any particulates.
-
Inject or load the sample onto the column.
-
-
Elution:
-
Run a linear gradient, increasing the concentration of the organic solvent (e.g., from 5% to 95% ACN over 20-30 column volumes).
-
Collect fractions and monitor by analytical RP-HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
If the mobile phase contains formic or acetic acid, the solvent can be removed via rotary evaporation.
-
If TFA was used, lyophilization is strongly recommended to remove the water and TFA without causing product degradation.[4]
-
Caption: Troubleshooting flowchart for low yield in RP-HPLC.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. reddit.com [reddit.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Scaling Up the Synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a valuable building block in medicinal chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions, enabling rapid problem-solving for frequently encountered issues.
Q1: What is the most common and scalable synthetic route for this compound?
A prevalent and scalable route often begins with a suitable 2-azabicyclo[3.1.1]heptane precursor. The synthesis typically involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of a carboxylic acid moiety at the 1-position. The specifics of the carboxylation step can vary, but a common method involves deprotonation at the bridgehead position followed by quenching with a carbon dioxide source.
Q2: I'm observing incomplete Boc-protection of the 2-azabicyclo[3.1.1]heptane starting material. What are the likely causes and solutions?
Incomplete Boc-protection can often be attributed to several factors:
-
Insufficient Reagents: Ensure at least 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used.[1] The base, typically a tertiary amine like triethylamine, should also be in slight excess.
-
Reaction Conditions: The reaction is generally performed at room temperature.[1] Lower temperatures can significantly slow down the reaction rate.
-
Solvent Choice: Dichloromethane (DCM) or a mixture of dioxane and water are common solvents.[1][2] Ensure the starting material is fully dissolved.
-
Purity of Starting Material: Impurities in the starting amine can consume the (Boc)₂O or interfere with the reaction.
Q3: My carboxylation step is resulting in low yields and multiple byproducts. How can I optimize this critical step?
The carboxylation of the N-Boc protected intermediate is a challenging step. To improve yields and minimize byproducts:
-
Strong, Hindered Base: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for deprotonation at the bridgehead position.
-
Low-Temperature Control: This reaction is highly sensitive to temperature. It is imperative to maintain a low temperature, typically -78 °C, throughout the base addition and the subsequent quench with CO₂ to prevent side reactions.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen) to prevent premature quenching of the organolithium intermediate.
-
CO₂ Source: Dry, gaseous CO₂ bubbled through the reaction mixture or the addition of freshly crushed dry ice are effective methods for carboxylation.
Q4: What are the best practices for purifying the final product, this compound?
Purification of the final product can be challenging due to its amphiphilic nature.
-
Extraction: During the aqueous workup, carefully adjust the pH to ensure the carboxylic acid is in its neutral form for efficient extraction into an organic solvent like ethyl acetate.
-
Chromatography: Flash column chromatography on silica gel is a standard method. A gradient elution with a solvent system such as ethyl acetate in hexanes or DCM in methanol is often effective.
-
Crystallization: If the product is a solid, recrystallization can be an excellent method for obtaining high-purity material.[3][4] A patent suggests that for some Boc-amino acids, adding seed crystals to the oily product can induce solidification, which can then be purified by slurrying in a non-polar solvent.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of potential issues, their root causes, and corrective actions, following a logical problem-solving framework.
Issue 1: Poor Reproducibility in Large-Scale Reactions
Symptoms:
-
Yields are inconsistent when scaling up from laboratory to pilot plant scale.
-
Increased levels of impurities are observed in larger batches.
Causality and Solutions:
-
Heat Transfer: Exothermic reactions, such as the Boc-protection or the quenching of the carboxylation reaction, can be difficult to control on a larger scale.
-
Action: Ensure the reactor has adequate cooling capacity. Consider slower addition rates of reagents to manage the exotherm.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Action: Use an appropriate impeller and agitation speed for the reactor volume to ensure homogeneous mixing.
-
-
Reagent Purity: The impact of impurities in starting materials and solvents is magnified at a larger scale.
-
Action: Qualify all raw materials to ensure they meet the required specifications before use in a large-scale run.
-
Issue 2: Epimerization at the α-Carbon During Carboxylation
Symptoms:
-
The final product is a mixture of diastereomers.
-
Chiral purity is compromised.
Causality and Solutions:
-
Elevated Temperature: Allowing the reaction to warm up after the addition of the base can lead to epimerization.
-
Action: Maintain strict temperature control at -78 °C until the reaction is quenched.
-
-
Prolonged Reaction Time: Leaving the organolithium intermediate for an extended period before quenching can increase the risk of epimerization.
-
Action: Quench the reaction with CO₂ as soon as the deprotonation is complete. Monitor the reaction progress closely.
-
Issue 3: Difficulties with Product Isolation and Purification
Symptoms:
-
The product remains in the aqueous layer during extraction.
-
The product co-elutes with impurities during column chromatography.
Causality and Solutions:
-
Incorrect pH during Extraction: If the pH of the aqueous layer is too high, the carboxylic acid will be deprotonated and remain in the aqueous phase.
-
Action: Acidify the aqueous layer to a pH of 2-3 with a non-oxidizing acid like HCl before extraction.[2]
-
-
Emulsion Formation: The amphiphilic nature of the product can lead to the formation of emulsions during extraction, making phase separation difficult.
-
Action: Add brine to the aqueous layer to help break the emulsion. Centrifugation can also be effective on a smaller scale.
-
-
Inappropriate Chromatography Conditions: The polarity of the solvent system may not be optimized for the separation.
-
Action: Experiment with different solvent systems and gradients. The use of a small amount of acetic or formic acid in the mobile phase can sometimes improve the peak shape of carboxylic acids on silica gel.
-
Part 3: Experimental Protocols and Data
Key Experimental Workflows
Protocol 1: Boc-Protection of 2-Azabicyclo[3.1.1]heptane Derivative
-
Dissolve the 2-azabicyclo[3.1.1]heptane starting material (1.0 equiv) in a suitable solvent (e.g., DCM or 1:1 dioxane/water).[1][2]
-
Add triethylamine (1.5 equiv).[1]
-
Cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, perform an aqueous workup. If using an organic solvent, wash with water and brine. If in an aqueous system, extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Carboxylation of N-Boc-2-azabicyclo[3.1.1]heptane Intermediate
-
Under an inert atmosphere (argon or nitrogen), dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1-1.5 equiv) in THF, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding an excess of freshly crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Add saturated aqueous ammonium chloride to quench any remaining base.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Typical Yields and Purity
| Step | Key Reagents | Typical Yield | Typical Purity (Post-Purification) | Analytical Techniques |
| Boc-Protection | (Boc)₂O, Triethylamine | 85-95% | >98% | ¹H NMR, LC-MS |
| Carboxylation | LDA, CO₂ | 50-70% | >98% | ¹H NMR, ¹³C NMR, LC-MS, Chiral HPLC |
Part 4: Visualizations
Logical Workflow Diagram
References
Technical Support Center: Characterization of Impurities in 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid Samples
Introduction
Welcome to the technical support guide for 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This valuable building block is integral to the synthesis of complex pharmaceutical agents. Its structural integrity and purity are paramount to ensuring the safety and efficacy of the final drug product. Impurities, even in trace amounts, can significantly impact downstream processes and the toxicological profile of an active pharmaceutical ingredient (API).[1]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the characterization of impurities in this specific molecule. We will delve into the causality behind experimental choices, provide validated protocols, and ground our recommendations in authoritative regulatory guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing unexpected peaks in our HPLC-UV chromatogram for a new batch of this compound. How do we begin to identify them?
A1: The appearance of unknown peaks is a common challenge. A systematic approach is crucial for efficient identification.
Initial Steps:
-
Verify System Suitability: Before analyzing the sample, ensure your HPLC system passes its suitability tests (e.g., retention time precision, tailing factor, theoretical plates). This confirms the issue is with the sample, not the instrument.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the main peak and the impurity peaks. This will indicate if a peak represents a single compound or co-eluting species.
-
Spiking Study: If you have reference standards for known potential impurities (e.g., starting materials, intermediates), perform a spiking study by adding a small amount to your sample. An increase in the peak area of an existing impurity will confirm its identity.
Advanced Identification Workflow:
If the impurity remains unknown, a more advanced workflow is necessary. This typically involves hyphenated techniques that provide structural information.
-
High-Resolution Mass Spectrometry (LC-HRMS): This is the most powerful tool for this task. It provides an accurate mass measurement of the impurity, allowing you to generate a molecular formula. The fragmentation pattern (MS/MS) can then be used to piece together the structure.
-
Forced Degradation Studies: To intentionally generate potential degradation products, subject the material to stress conditions like acid/base hydrolysis, oxidation, and photolytic and thermal stress.[2][3][4][5] Analyzing these stressed samples can help identify if the unknown peak is a degradant. The goal is typically to achieve 10-20% degradation to ensure significant degradants are formed without over-stressing the molecule.[2]
The following diagram illustrates a typical workflow for identifying unknown impurities.
Caption: Workflow for Unknown Impurity Identification.
Q2: What are the most likely process-related impurities and degradation products for this molecule?
A2: Understanding the synthetic route is key to predicting process-related impurities. For this compound, potential impurities fall into several classes as defined by the International Council for Harmonisation (ICH) Q3A guideline.[1][6][7]
| Impurity Class | Potential Specific Impurities | Rationale / Source |
| Starting Materials | Unreacted precursors from the bicyclic core synthesis. | Incomplete reaction or inefficient purification. |
| Intermediates | Non-Boc protected 2-azabicyclo[3.1.1]heptane-1-carboxylic acid. | Incomplete Boc-protection step.[8] |
| By-products | Diastereomers or regioisomers formed during cyclization. | Lack of complete stereochemical control in the synthesis. |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), triethylamine. | Carried over from the Boc-protection step.[8] |
| Degradation Products | tert-Butanol, isobutylene, CO₂ | Formed from the hydrolysis or thermolysis of the Boc protecting group. |
| Deprotected parent compound (free amine). | Acid-catalyzed hydrolysis of the Boc group. |
Forced degradation studies are essential for identifying likely degradation pathways under various stress conditions.[3][4]
Q3: Our impurity level exceeds the identification threshold outlined in ICH Q3A. What are our obligations?
A3: Exceeding the ICH Q3A identification threshold triggers specific regulatory expectations. The threshold depends on the maximum daily dose of the final drug product.[6][9]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| (Source: Adapted from ICH Q3A(R2) Guideline)[7] |
Obligations:
-
Structure Elucidation: You must identify the chemical structure of any impurity exceeding the identification threshold. This typically requires the workflow described in Q1, culminating in spectroscopic analysis (e.g., NMR).
-
Qualification: Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity.[7] If an impurity is present above the qualification threshold, you must provide a rationale for its acceptance criteria, which often involves toxicological assessment.
The decision-making process is outlined in the ICH Q3A guideline.[1]
Caption: ICH Q3A Decision Tree for Impurity Action.
Key Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a robust starting point for separating this compound from its potential impurities. Method optimization will be required.
1. Instrumentation:
-
HPLC or UPLC system with a PDA/UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for carboxylic acids and promotes ionization for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| UV Detection | 210 nm | Wavelength suitable for detecting the amide and carboxyl chromophores. |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Integrate all peaks.
-
Calculate the percentage area for each impurity relative to the total peak area.
-
For MS data, extract ion chromatograms for the parent compound and any potential impurities to determine their accurate masses.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[5]
1. Prepare Stock Solution:
-
Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve just before analysis.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.
3. Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify new peaks.
References
- 1. jpionline.org [jpionline.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Handling and storage recommendations for 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS No. 1392803-98-3). This document provides in-depth handling recommendations, experimental troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals utilizing this conformationally rigid building block. Our goal is to synthesize technical data with field-proven insights to ensure the integrity and success of your experiments.
Core Compound Information & Safety
This compound is a valuable synthetic intermediate, prized for the rigid three-dimensional scaffold it imparts to target molecules.[1] Understanding its structure is key to its successful application. The molecule contains two critical functional groups: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a reactive carboxylic acid.
1.1 Key Compound Properties
| Property | Value | Source(s) |
| CAS Number | 1392803-98-3 | [2][3][4] |
| Molecular Formula | C₁₂H₁₉NO₄ | [2] |
| Molecular Weight | 241.28 g/mol | [2] |
| Appearance | White to off-white solid (typical) | Vendor Data |
| Recommended Storage | 2–8°C, sealed in a dry environment | [2] |
1.2 GHS Hazard & Precautionary Statements
This compound must be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][6]
-
Precautionary Measures: Use only in a well-ventilated area, such as a chemical fume hood.[5][7] Wear protective gloves, clothing, and eye/face protection.[5][6] Wash hands thoroughly after handling.[5][6] Avoid breathing dust.[5]
1.3 Structural Features & Chemical Sensitivities
The compound's reactivity is governed by its bicyclic core and key functional groups. Understanding these sensitivities is crucial for experimental design.
References
- 1. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 2. 1392803-98-3|2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. This compound [chemdict.com]
- 4. This compound (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
The Structural Significance of 2-Azabicyclo[3.1.1]heptanes
The rigid bicyclo[3.1.1]heptane core imparts a well-defined three-dimensional geometry, which can be exploited to mimic or stabilize specific peptide secondary structures, such as β-turns. The incorporation of a nitrogen atom at the 2-position introduces a site for further functionalization, while the carboxylic acid at the bridgehead position provides a handle for peptide bond formation. The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in peptide synthesis, and its influence on the NMR spectrum is well-documented.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of related bicyclic amino acids and Boc-protected compounds, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. These predictions are grounded in the fundamental principles of chemical environment, electronegativity, and steric effects.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Boc (9H) | 1.40 - 1.50 | s | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet. |
| H3α, H3β | 1.80 - 2.20 | m | Diastereotopic methylene protons adjacent to the nitrogen and part of the six-membered ring. |
| H4α, H4β | 1.90 - 2.30 | m | Methylene protons on the six-membered ring. |
| H5 | 2.50 - 2.80 | m | Bridgehead proton. |
| H6α, H6β | 3.20 - 3.60 | m | Diastereotopic methylene protons adjacent to the nitrogen. |
| H7α, H7β | 1.70 - 2.10 | m | Methylene protons of the four-membered ring. |
| COOH | > 10.0 | br s | The carboxylic acid proton is typically broad and downfield, and its position is solvent-dependent. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Boc C(CH₃)₃ | 28.0 - 29.0 | The three equivalent methyl carbons of the Boc group. |
| Boc C (CH₃)₃ | 80.0 - 82.0 | The quaternary carbon of the Boc group. |
| Boc C=O | 154.0 - 156.0 | The carbonyl carbon of the Boc group.[1][2] |
| C1 | 65.0 - 70.0 | The bridgehead carbon bearing the carboxylic acid. |
| C3 | 25.0 - 30.0 | |
| C4 | 20.0 - 25.0 | |
| C5 | 40.0 - 45.0 | Bridgehead carbon. |
| C6 | 50.0 - 55.0 | Carbon adjacent to the nitrogen. |
| C7 | 30.0 - 35.0 | |
| COOH | 175.0 - 180.0 | The carboxylic acid carbonyl carbon. |
Comparative Analysis with Related Structures
To substantiate our predictions, we will compare the expected data with published NMR data for analogous structures.
Comparison with 2-Azabicyclo[2.1.1]hexane-1-carboxylates
A close structural relative is the 2-azabicyclo[2.1.1]hexane system, which features a smaller bicyclic core. For a derivative like N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, the increased ring strain would likely shift the bridgehead carbon signals (C1 and C4) further downfield. The general chemical shifts for the Boc group, however, would remain in a similar range.
Comparison with other Azabicyclo[3.1.1]heptane Derivatives
Patents and publications describe various substituted 2-azabicyclo[3.1.1]heptanes.[3] While exact data for our target molecule is scarce, these sources confirm the general chemical shift regions for the bicyclic framework's protons and carbons, lending credibility to our predictions. For instance, protons on carbons adjacent to the nitrogen atom consistently appear in the 3.0-4.0 ppm range in the ¹H NMR spectrum, depending on the specific substitution pattern.
Experimental Protocol for Synthesis and NMR Characterization
For researchers aiming to synthesize and definitively characterize this compound, the following experimental workflow is recommended.
Synthesis
A potential synthetic route could involve the cycloaddition of a suitable nitrone with a bicyclo[1.1.0]butane derivative, followed by functional group manipulations to introduce the carboxylic acid and Boc protection. A detailed literature search for specific synthetic procedures for this class of compounds is advised.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.[1]
-
¹H NMR Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum.
-
To aid in structural assignment, perform 2D experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the spin systems of the bicyclic core.
-
-
¹³C NMR Acquisition :
-
Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
For unambiguous assignment of carbon signals, especially for the quaternary carbons (C1, C5, and the Boc quaternary carbon), a 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly recommended. The HSQC will correlate directly bonded protons and carbons, while the HMBC will show correlations between protons and carbons over two to three bonds.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the characterization of the title compound.
Figure 1: Recommended workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
While direct experimental NMR data for this compound is not prominently available in the public domain, a comprehensive analysis of its structural features and comparison with related compounds allows for a reliable prediction of its ¹H and ¹³C NMR spectra. The constrained bicyclic framework is expected to give rise to a complex, yet interpretable, set of signals. The experimental workflow detailed in this guide provides a robust strategy for researchers to synthesize, purify, and unambiguously characterize this and other novel bicyclic amino acid derivatives, thereby facilitating their application in peptide science and drug discovery.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
In the landscape of modern drug discovery, the conformational control of peptide-based therapeutics is paramount for enhancing potency, selectivity, and metabolic stability.[1][2][3] Unnatural amino acids (UAAs) with rigid bicyclic scaffolds, such as 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, are increasingly sought-after building blocks.[4][5] Their constrained geometry imparts predictable folding patterns upon peptides, leading to improved binding affinity and resistance to enzymatic degradation. The precise characterization of these crucial intermediates is a non-negotiable aspect of quality control in the synthesis of novel therapeutics. Mass spectrometry stands as a cornerstone analytical technique for verifying the molecular integrity of such compounds.
This guide provides an in-depth comparison of mass spectrometry approaches for the analysis of this compound, offering insights into expected fragmentation patterns and practical experimental considerations.
Electrospray Ionization (ESI): The Preferred Method for Bicyclic Amino Acids
Electrospray ionization (ESI) is the most common and effective soft ionization technique for analyzing polar molecules like Boc-protected amino acids.[6] It typically allows for the observation of the intact molecule as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.
Positive vs. Negative Ion Mode: A Comparative Analysis
The choice between positive and negative ion mode detection depends on the analyte's ability to accept or donate a proton. For this compound, both modes can yield valuable information.
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the nitrogen atom of the azabicyclo-heptane ring. This mode is particularly useful for tandem MS (MS/MS) experiments to elucidate the fragmentation of the Boc protecting group and the bicyclic core.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid moiety is readily deprotonated, making negative ion mode a highly sensitive detection method.[7][8] Fragmentation in this mode can provide complementary information, often involving losses from the carboxylate group.
For comprehensive characterization, analysis in both polarities is recommended.
Anticipated Mass Spectral Data and Fragmentation Pathways
The molecular weight of this compound is 255.31 g/mol . The following table summarizes the expected m/z values for the parent ions and key fragment ions.
| Ion | Formula | Expected m/z | Ionization Mode | Description |
| [M+H]⁺ | C₁₃H₂₂NO₄⁺ | 256.15 | Positive ESI | Protonated molecule |
| [M-H]⁻ | C₁₃H₂₀NO₄⁻ | 254.14 | Negative ESI | Deprotonated molecule |
| [M+Na]⁺ | C₁₃H₂₁NNaO₄⁺ | 278.13 | Positive ESI | Sodium adduct |
| [M-H+2Na]⁺ | C₁₃H₂₀NNa₂O₄⁺ | 300.12 | Positive ESI | Sodium adduct of the carboxylate[9] |
| Fragment 1 | C₉H₁₄NO₂⁺ | 170.10 | Positive ESI | Loss of isobutylene (C₄H₈) |
| Fragment 2 | C₈H₁₄NO₂⁺ | 156.10 | Positive ESI | Loss of the Boc group (C₅H₉O₂) |
| Fragment 3 | C₈H₁₂N⁺ | 122.10 | Positive ESI | Loss of Boc and CO₂ |
Characteristic Fragmentation of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group exhibits a well-defined fragmentation pattern in tandem mass spectrometry, which serves as a diagnostic marker for its presence.[6][10][11] The primary fragmentation pathways include:
-
Loss of isobutylene (56 Da): This occurs through a McLafferty-like rearrangement, resulting in a carbamic acid intermediate which can then lose CO₂.[12][13]
-
Loss of tert-butanol (74 Da): This is another common fragmentation pathway for Boc-protected amines.[6][11]
-
Loss of the entire Boc group (100 Da): This results in the free amine.
The following diagram illustrates the proposed fragmentation pathway for the protonated molecule in positive ion ESI-MS/MS.
Caption: Proposed ESI-MS/MS fragmentation of [this compound+H]⁺.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For a more detailed analysis and to assess purity, coupling liquid chromatography with mass spectrometry is the preferred method.
-
Column: A C18 reversed-phase column is suitable for this type of analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometer Parameters (ESI)
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for parent ion)
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Source Temperature: 120-150 °C
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe the fragmentation pattern.
The following diagram outlines the general workflow for LC-MS analysis.
Caption: General workflow for the LC-MS analysis of the target compound.
Alternative Ionization Techniques: A Brief Comparison
While ESI is the most common technique, other ionization methods can be employed, each with its own advantages and disadvantages.
| Technique | Principle | Advantages for this Molecule | Disadvantages for this Molecule |
| APCI (Atmospheric Pressure Chemical Ionization) | Ionization of the analyte through gas-phase ion-molecule reactions. | Good for less polar molecules and can tolerate higher flow rates. | May induce more in-source fragmentation than ESI. |
| MALDI (Matrix-Assisted Laser Desorption/Ionization) | Analyte is co-crystallized with a matrix and ionized by a laser. | High sensitivity and tolerant of salts. | Primarily for high molecular weight compounds; finding a suitable matrix can be challenging. |
For routine analysis of this compound, ESI remains the superior choice due to its soft ionization nature and excellent compatibility with liquid chromatography.
Conclusion
The mass spectrometric analysis of this compound is a critical step in ensuring its structural integrity for use in drug discovery and development. Electrospray ionization coupled with tandem mass spectrometry provides a robust and informative method for its characterization. By understanding the characteristic fragmentation patterns of the Boc group and the bicyclic core, researchers can confidently verify the identity and purity of this important synthetic building block. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with this and structurally related constrained amino acids.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Electrospray ionization mass spectrometry studies of cyclodextrin-carboxylate ion inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Azabicyclo[3.1.1]heptane and 2-Azabicyclo[2.2.1]heptane Systems for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the "escape from flatland" concept—a strategic move away from planar, aromatic scaffolds towards three-dimensional saturated structures—has become a cornerstone of innovative drug design. Saturated bicyclic amines, with their rigid conformations and well-defined substituent vectors, offer a compelling solution to improve physicochemical properties, enhance target selectivity, and explore novel chemical space. Among these, the 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[2.2.1]heptane ring systems have emerged as particularly valuable scaffolds.
This guide provides an in-depth technical comparison of these two isomeric systems. While both are seven-membered bicyclic amines, the subtle difference in their bridging—a one-carbon versus a two-carbon bridge—imparts distinct structural, conformational, and, consequently, functional characteristics. We will explore their comparative structural analysis, synthetic accessibility, and diverse applications, providing researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy these scaffolds in their discovery programs.
I. Structural and Conformational Analysis: Rigidity and Vectorial Space
The defining difference between the 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[2.2.1]heptane skeletons lies in their inherent ring strain and resulting geometry. This structural variance dictates the spatial orientation of substituents, a critical factor in molecular recognition by biological targets.
The 2-azabicyclo[2.2.1]heptane system, commonly known as a 2-azanorbornane, is built upon a cyclopentane ring bridged by a C-N-C linkage. Its parent carbocycle, norbornane, possesses a significant ring strain of approximately 17.5 kcal/mol.[1] This strain enforces a rigid boat-like conformation on the six-membered ring, limiting conformational flexibility.[2] The nitrogen atom's lone pair can exist in either an endo or exo orientation, with a relatively low barrier to nitrogen inversion, though the endo isomer is often slightly more stable.[3]
In contrast, the 2-azabicyclo[3.1.1]heptane system is constructed from a cyclobutane ring. This framework is subject to even greater ring strain, a feature that is a thermodynamic driving force in many of its synthetic routes.[4] This higher strain results in a more constrained and rigid structure compared to its [2.2.1] counterpart, with distinct bond angles and dihedral angles that significantly influence the vectors of attached substituents.[5]
Figure 1. Comparison of the core bicyclic frameworks.
Table 1: Comparative Structural Properties
| Property | 2-Azabicyclo[2.2.1]heptane | 2-Azabicyclo[3.1.1]heptane | Key Significance |
| Parent Carbocyclic Core | Cyclopentane | Cyclobutane | Influences ring strain and bond angles. |
| Bridging | Ethano-bridge (2-carbon) | Methano-bridge (1-carbon) | Defines the overall shape and rigidity. |
| Ring Strain | High (Norbornane ≈ 17.5 kcal/mol)[1] | Very High | The higher strain in the [3.1.1] system leads to greater rigidity but can also influence reactivity. |
| Conformational Flexibility | Limited; boat-like conformation | Highly restricted | The [3.1.1] system offers a more rigidly defined scaffold for substituent placement. |
| Analogue of | Constrained Proline[6] | Constrained Pipecolic Acid[7] | Dictates its primary role as a peptidomimetic building block. |
II. Synthetic Accessibility and Scalability
The synthetic routes to these two scaffolds are distinct, reflecting their different structural origins. The choice of which scaffold to pursue can be influenced by the availability of starting materials, scalability, and the desired stereochemistry.
Synthesis of the 2-Azabicyclo[2.2.1]heptane Core
The most prevalent and scalable approach to the 2-azabicyclo[2.2.1]heptane core is through a [4+2] Diels-Alder cycloaddition reaction.[6] This typically involves the reaction of cyclopentadiene with an imine derivative. A notable example is the synthesis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, famously known as the Vince Lactam . This key intermediate is produced via the reaction of cyclopentadiene with sulfonyl cyanides, followed by hydrolysis.[8]
The industrial significance of the Vince Lactam is underscored by the development of highly efficient enzymatic kinetic resolution processes. Using γ-lactamases, the racemic mixture can be resolved to provide access to enantiopure (+)- and (-)-lactams on a large scale, which are crucial precursors for blockbuster antiviral drugs like Abacavir and Peramivir.[9][10]
Figure 2. Scalable synthesis and resolution of Vince Lactam.
Synthesis of the 2-Azabicyclo[3.1.1]heptane Core
Historically, the 2-azabicyclo[3.1.1]heptane skeleton was less accessible. However, recent advances in synthetic methodology have opened up practical and scalable routes. A prominent strategy involves catalyst-controlled annulations of bicyclo[1.1.0]butanes (BCBs) with various nitrogen-containing partners. For instance, Ti(III)-catalyzed (3+3) annulation of BCBs with vinyl azides provides a direct entry to the 2-azabicyclo[3.1.1]heptene scaffold, which can be subsequently reduced.[6][11] These methods have demonstrated good functional group tolerance and have been successfully performed on a gram scale.[6][12]
Another scalable approach starts from readily available 3-oxocyclobutanecarboxylate, proceeding through a diastereoselective Strecker reaction and an intramolecular imide formation to construct the bicyclic core. This route has been used for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives.[13]
Experimental Protocol: Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
This protocol is adapted from an improved synthesis of a key 2-azabicyclo[2.2.1]heptane building block.[9]
-
Imine Formation: To a cooled (0°C) mixture of ethyl glyoxylate (0.25 mol) and 4 Å molecular sieves in CH₂Cl₂ (600 mL), (R)-phenylethylamine (0.25 mol) is added slowly over 30 minutes with stirring. The mixture is stirred for an additional 1 hour at 0°C.
-
Cycloaddition: The mixture is cooled to -60°C. Trifluoroacetic acid (0.25 mol) and BF₃·Et₂O (0.25 mol) are added, followed by freshly distilled cyclopentadiene (0.25 mol).
-
Work-up and Hydrogenation: After the reaction is complete, the crude cycloadduct is worked up and then hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure for 4 days.
-
Purification: After filtration through Celite, the solvent is evaporated, and the residue is washed with Et₂O/EtOH and then Et₂O to yield the desired ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride without the need for column chromatography.[9]
III. Applications in Medicinal Chemistry: Distinct Roles as Bioisosteres
The structural and conformational differences between the two scaffolds have led to their adoption in distinct, non-overlapping roles within drug design.
2-Azabicyclo[2.2.1]heptane: The Constrained Proline Mimic
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid moiety is a highly effective constrained analog of proline.[6] Its rigid structure locks the torsional angles of the peptide backbone, making it an invaluable tool for stabilizing specific secondary structures (e.g., β-turns) and improving metabolic stability.
A prime example of its application is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The recently developed inhibitor, Neogliptin, incorporates a 2-azabicyclo[2.2.1]heptane core. This bicyclic moiety demonstrated superior structure-activity relationship (SAR) properties compared to traditional pyrrolidine-based analogs, leading to a highly potent inhibitor (IC₅₀ = 16.8 nM) with a favorable ADME profile and low potential for cardiotoxicity.[14]
2-Azabicyclo[3.1.1]heptane: The 3D Pyridine and Arene Bioisostere
The 2-azabicyclo[3.1.1]heptane system has recently gained traction as a saturated, three-dimensional bioisostere of meta-substituted phenyl rings and 3,5-disubstituted pyridines.[5][15] Its rigid methano-bridge projects substituents into distinct spatial vectors that can mimic the geometry of these aromatic systems while simultaneously improving properties such as solubility and metabolic stability.
This concept has been successfully applied in the design of orexin receptor antagonists. Orexin antagonists are of significant interest for treating sleep disorders and addiction. Several patent applications describe novel orexin antagonists built upon the 2-azabicyclo[3.1.1]heptane scaffold, highlighting its value in generating potent and pharmacokinetically advantaged drug candidates.[2][16]
Figure 3. Primary applications and bioisosteric roles of each scaffold.
IV. Comparative Summary and Outlook
The 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[2.2.1]heptane systems, while isomeric, are not interchangeable. They represent distinct tools in the medicinal chemist's toolbox, each with a unique profile of structural rigidity, synthetic accessibility, and bioisosteric application.
Table 2: Head-to-Head Comparison
| Feature | 2-Azabicyclo[2.2.1]heptane | 2-Azabicyclo[3.1.1]heptane |
| Core Structure | Bridged Cyclopentane | Bridged Cyclobutane |
| Primary Synthetic Route | Diels-Alder Cycloaddition | Annulation of Bicyclo[1.1.0]butanes |
| Scalability | Well-established; industrial scale for Vince Lactam[9][17] | Demonstrated on multigram scale[6][13] |
| Primary Bioisosteric Role | Constrained Proline Analog[6] | meta-Arene / Pyridine Analog[5][15] |
| Key Therapeutic Areas | Antivirals, Diabetes (DPP-4)[10][14] | CNS Disorders (Orexin Antagonists)[2] |
| Key Advantage | Established synthesis, proven peptidomimetic | Novel 3D scaffold, excellent for "escaping flatland" |
The choice between the 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[2.2.1]heptane scaffold should be a deliberate one, guided by the specific goals of the drug discovery program.
-
The 2-azabicyclo[2.2.1]heptane system is the scaffold of choice when seeking to create constrained peptide mimetics, particularly as proline surrogates. Its synthetic routes are mature and highly scalable, making it a reliable building block for development campaigns.
-
The 2-azabicyclo[3.1.1]heptane system offers a more novel and highly rigid scaffold, ideal for programs aiming to replace planar aromatic rings with saturated 3D structures. While its synthesis is historically more complex, recent methodological advances have made it a viable and exciting option for exploring new chemical space, particularly in CNS drug discovery.
As the demand for novel, patentable, and physicochemically optimized drug candidates continues to grow, a deep understanding of scaffolds like these is paramount. Both the [3.1.1] and [2.2.1] systems offer unique advantages, and their strategic implementation will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 4. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Eureka | Patsnap [eureka.patsnap.com]
- 17. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
Introduction: Engineering Peptide Conformation for Enhanced Biological Function
In the realm of medicinal chemistry, peptides represent a compelling class of therapeutic agents due to their high potency and specificity. However, their application is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] A proven strategy to overcome these limitations is the incorporation of conformationally restricted amino acids, which lock the peptide backbone into a bioactive conformation, enhance stability against enzymatic degradation, and improve receptor selectivity.[1]
This guide focuses on a particularly intriguing building block: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This rigid, bicyclic amino acid serves as a non-chiral analogue of proline and pipecolic acid, offering a unique scaffold for peptide engineering.[3][4][5] Its incorporation into peptide sequences can profoundly influence their three-dimensional structure and, consequently, their biological activity. We will explore the synthesis of this building block, its effects on peptide conformation, and provide a comparative analysis of its performance in enhancing biological activity, supported by experimental data and detailed protocols.
The Building Block: Synthesis of this compound
The practical synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid and its N-Boc protected form is crucial for its application in peptide chemistry. While various synthetic routes to azabicyclic systems exist, a common and effective strategy involves a tandem Strecker reaction and intramolecular nucleophilic cyclization.[3] This approach allows for the efficient, and in some cases, gram-scale production of the desired scaffold.[4][5]
The general synthetic pathway begins with a suitable ketone precursor possessing a leaving group at the δ-position. The key step is the one-pot Strecker reaction, which forms an α-amino nitrile, followed by an intramolecular cyclization to construct the bicyclic core. Subsequent hydrolysis of the nitrile to a carboxylic acid and protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group yields the final product ready for peptide synthesis.
Caption: General workflow for the synthesis of the target amino acid.
Impact on Peptide Structure: A Comparative Look at Conformation
The defining feature of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is its rigid bicyclic structure. When incorporated into a peptide chain, this rigidity severely restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This is in stark contrast to flexible, non-cyclic amino acids and even to the more constrained, but still flexible, proline residue.
While proline restricts the Φ angle to approximately -60° to -75° and favors a trans amide bond, the bicyclic nature of the azabicyclo[3.1.1]heptane system imposes even stricter constraints. This can be highly advantageous for stabilizing specific secondary structures, such as β-turns or helical conformations, which are often crucial for receptor recognition.[6][7] For instance, studies on peptides containing the related 3-azabicyclo[3.1.0]hexane system have shown it promotes a poly-L-proline type II (PPII) helical conformation.[7]
| Amino Acid Residue | Typical Φ Angle Range | Typical Ψ Angle Range | Key Conformational Features |
| Glycine | Highly flexible | Highly flexible | Allows for a wide range of conformations, can be destabilizing. |
| L-Proline | ~ -60° to -75° | Flexible | Induces kinks in the peptide backbone, a common turn-inducer. |
| 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid | Highly Restricted | Highly Restricted | Locks the backbone into a specific, rigid conformation.[3] |
| L-Azetidine-2-carboxylic acid | Similar to Proline | Similar to Proline | Generally more flexible than proline, can lessen stability of ordered structures.[8] |
Performance Comparison: Enhancing Biological Activity
The true test of a synthetic amino acid lies in its ability to enhance the biological performance of a peptide. The rigid scaffold of 2-azabicyclo[3.1.1]heptane has been successfully utilized in the design of potent and selective modulators for various biological targets, including orexin receptors and dipeptidyl peptidase-4 (DPP-4).
Case Study 1: Orexin Receptor Modulators
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a critical role in regulating sleep-wake cycles, appetite, and reward pathways.[9] Small molecule antagonists targeting these receptors are of significant therapeutic interest for treating insomnia and addictive disorders.[9][10]
Recent patent literature discloses novel compounds incorporating the 2-azabicyclo[3.1.1]heptane scaffold that act as potent orexin receptor agonists or antagonists.[9][11][12] In these designs, the bicyclic moiety serves as a rigid core to correctly orient pharmacophoric groups for optimal interaction with the receptor binding pocket.
Comparative Data:
| Compound Type | Target | Reported Activity | Advantage of Bicyclic Scaffold |
| Linear Peptide Analog | Orexin Receptors | Lower potency, susceptible to proteolysis | - |
| 2-Azabicyclo[3.1.1]heptane Derivative | Orexin-2 Receptor | Potent Agonist[11] | Provides a rigid, 3D structure that mimics the bioactive conformation, enhancing binding affinity and metabolic stability. |
| Other Piperidine-based Antagonists | Orexin-1 Receptor | Potent Antagonism[9] | The azabicyclo[3.1.1]heptane is a proven bioisostere of chiral piperidines, offering unique structural vectors.[13] |
Case Study 2: DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which stimulate insulin secretion.[14] The design of potent and selective DPP-4 inhibitors often involves incorporating constrained cyclic amines.
While the specific 2-azabicyclo[3.1.1]heptane derivative is less documented in this context, the closely related 2-azabicyclo[2.2.1]heptane scaffold has been used to develop "Neogliptin," a potent DPP-4 inhibitor with an IC50 of 16.8 nM.[14][15] This demonstrates the utility of such rigid bicyclic structures in designing enzyme inhibitors. The bicyclic amine moiety interacts with key residues in the S1 and S2 pockets of the DPP-4 active site.[14][15]
| Inhibitor | Scaffold | DPP-4 IC50 (nM) | Key Advantage |
| Vildagliptin | Pyrrolidine | ~50 nM | Established drug |
| Sitagliptin | Piperazine | ~19 nM | Established drug |
| Neogliptin | 2-Azabicyclo[2.2.1]heptane | 16.8 ± 2.2 nM [14] | Higher potency; rigid scaffold optimizes interactions with active site residues and improves stability against intramolecular cyclization.[14] |
Experimental Protocols
To ensure scientific integrity, the following protocols provide a framework for the synthesis and evaluation of peptides containing this compound.
Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) for incorporating the title amino acid.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. This removes the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and Isopropanol (IPA) to remove excess reagents.
-
Coupling: In a separate vessel, pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add this solution to the resin and agitate for 2-4 hours.[10]
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol compares the stability of a modified peptide to its natural counterpart in the presence of proteases or serum.
Caption: Workflow for assessing peptide stability against enzymatic degradation.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of both the modified peptide and the control (natural) peptide in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the peptides at a final concentration of 100 µM with 80% (v/v) human or rat serum (or a specific protease like trypsin) at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution (e.g., 20% trichloroacetic acid or acetonitrile).
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by RP-HPLC to quantify the percentage of intact peptide remaining relative to the t=0 time point.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide. A longer half-life indicates greater stability.
Conclusion and Future Perspectives
The incorporation of this compound into peptides is a powerful strategy for constraining their conformation and enhancing their therapeutic potential. The rigid bicyclic scaffold can pre-organize the peptide backbone into a bioactive conformation, leading to improved receptor binding affinity and selectivity. Furthermore, the unnatural amino acid structure provides a steric shield against proteolytic enzymes, significantly increasing the peptide's metabolic stability.
Comparative data from related scaffolds in the development of orexin receptor modulators and DPP-4 inhibitors clearly demonstrate the advantages of this design approach. The ability to lock a peptide into a single, stable conformation reduces the entropic penalty of binding and can lead to substantial gains in potency.
Future research will likely focus on exploring a wider range of bicyclic systems and functionalizing the azabicyclic core to introduce additional pharmacophoric features. As synthetic methodologies become more robust, these conformationally restricted amino acids will continue to be invaluable tools for transforming peptides from promising leads into viable drug candidates.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Unnatural Amino Acids - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 11. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 12. JP2020531556A - Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid Derivatives as Privileged Scaffolds in Drug Discovery
In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic structures towards three-dimensional molecular frameworks is a paramount theme in drug design. This "escape from flatland" is driven by the pursuit of enhanced target selectivity, improved physicochemical properties, and novel intellectual property.[1] Within this paradigm, saturated bicyclic scaffolds have emerged as valuable bioisosteres of aromatic rings. This guide provides a detailed comparative analysis of the 2-azabicyclo[3.1.1]heptane scaffold, a conformationally rigid framework, with a focus on its structural underpinnings as revealed by X-ray crystallography of its derivatives. While a specific crystal structure for 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is not publicly available, this guide will leverage data from closely related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The 2-Azabicyclo[3.1.1]heptane Scaffold: A Structural Deep Dive
The 2-azabicyclo[3.1.1]heptane framework is a bridged bicyclic system characterized by a high degree of rigidity.[2] This conformational restriction is a direct consequence of the bicyclic structure, which limits the rotational freedom of the constituent rings. The bicyclo[3.1.1]heptane core, in particular, exhibits significant ring strain, which further contributes to its defined three-dimensional shape.
A detailed analysis of the crystallographic data of various 2-azabicyclo[3.1.1]heptane derivatives reveals a consistent and predictable geometry.[3] The six-membered ring adopts a strained boat-like conformation, while the five-membered ring is in a puckered envelope conformation. This arrangement projects substituents at the 1- and 4-positions in well-defined spatial vectors, a critical feature for probing interactions with biological targets.
Comparative Analysis with Alternative Bicyclic Scaffolds
The choice of a bicyclic scaffold in drug design is a critical decision that influences a molecule's spatial presentation of functional groups and its overall physicochemical properties. Here, we compare the 2-azabicyclo[3.1.1]heptane system with two other commonly employed azabicyclic scaffolds: 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane.
| Scaffold | Key Structural Features | Conformational Flexibility | Impact on Drug Design |
| 2-Azabicyclo[3.1.1]heptane | Strained boat-like six-membered ring, envelope five-membered ring. | Highly rigid due to significant ring strain. | Precise positioning of substituents; can act as a non-planar piperidine bioisostere. |
| 2-Azabicyclo[2.2.1]heptane | Two fused five-membered rings in a rigid, cage-like structure. | Extremely rigid, with very limited conformational freedom. | Often used to mimic specific turn structures in peptides or to rigidly orient functional groups.[4] |
| 2-Azabicyclo[3.2.1]octane | Fused six- and five-membered rings, typically in a chair-like conformation for the six-membered ring. | More flexible than the [3.1.1] and [2.2.1] systems, allowing for some conformational adaptation. | Offers a balance between rigidity and flexibility, potentially enabling better induced-fit binding to targets. |
The structural differences between these scaffolds have a profound impact on their physicochemical properties, such as basicity (pKa) and lipophilicity (LogP), which are critical determinants of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5] For instance, the introduction of gem-difluorination has been shown to have varying effects on the LogP of different bicyclic amines, with the outcome dependent on the specific geometry of the scaffold.[5]
Caption: A logical diagram illustrating the relationship between different azabicyclic scaffolds and their key structural properties.
Experimental Data and Protocols
The synthesis of 2-azabicyclo[3.1.1]heptane derivatives often involves multi-step sequences, with the construction of the bicyclic core being the key challenge. Below is a representative protocol for the synthesis of a 2-azabicyclo[3.1.1]heptane-1-carbonitrile derivative, a versatile intermediate for the preparation of the corresponding carboxylic acid.[6]
Experimental Protocol: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile[6]
Materials:
-
A suitable ketone precursor with a leaving group at the δ-position
-
Acetone cyanohydrin
-
Benzylamine
-
Dry methanol
-
10% Sodium hydroxide solution
-
Ether
-
Magnesium sulfate
Procedure:
-
To a solution of the ketone precursor (1.0 eq) in dry methanol, add acetone cyanohydrin (3.0 eq) and benzylamine (1.0 eq).
-
Reflux the reaction mixture for 80 hours.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with 10% sodium hydroxide solution and extract with ether.
-
Combine the organic extracts, dry over magnesium sulfate, and evaporate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Caption: A simplified workflow for the synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid derivatives.
Physicochemical Property Comparison
The choice of a scaffold can significantly influence the physicochemical properties of the final compound. The following table provides a conceptual comparison of the expected properties of the three discussed scaffolds.
| Property | 2-Azabicyclo[3.1.1]heptane | 2-Azabicyclo[2.2.1]heptane | 2-Azabicyclo[3.2.1]octane |
| Calculated LogP (unsubstituted) | ~0.7 | ~0.5 | ~1.0 |
| pKa (of the amine) | Expected to be a typical secondary amine pKa, influenced by ring strain. | Similar to the [3.1.1] system, but potentially slightly different due to geometric constraints. | Generally expected to have a pKa in the typical range for secondary amines. |
| Aqueous Solubility | Generally good for the parent scaffold, but highly dependent on substituents. | Similar to the [3.1.1] system. | Can be influenced by the greater conformational flexibility. |
Note: The LogP and pKa values are highly dependent on the specific substituents on the scaffold. The values presented here are for the unsubstituted parent compounds and are intended for a general comparison.
Conclusion
The 2-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel, three-dimensional drug candidates. Its rigid, well-defined geometry allows for the precise positioning of functional groups in space, which can lead to enhanced target affinity and selectivity. While its synthesis can be challenging, the potential benefits in terms of improved physicochemical properties and novel chemical space make it an attractive alternative to more traditional, planar scaffolds. The comparative analysis with other bicyclic systems highlights the unique structural features of the [3.1.1] framework and underscores the importance of scaffold selection in modern drug discovery. Further exploration and characterization of derivatives of this scaffold, including the determination of their X-ray crystal structures, will undoubtedly continue to provide valuable insights for the development of the next generation of therapeutics.
References
Enhancing Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Stability of Peptidomimetics with Bicyclic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases leads to short half-lives, poor bioavailability, and diminished efficacy, posing significant hurdles in drug development. This guide provides a deep dive into a powerful strategy to overcome these limitations: the incorporation of bicyclic amino acids into peptide structures to create robust peptidomimetics. We will objectively compare the stability of these constrained molecules with their linear and monocyclic counterparts, supported by experimental data and detailed protocols.
The Challenge: The Ephemeral Nature of Therapeutic Peptides
Native peptides are susceptible to enzymatic degradation by a wide array of proteases present in plasma and tissues. This proteolytic vulnerability is a primary driver of their rapid clearance from the body, often resulting in in vivo half-lives of only a few minutes. Such fleeting existence necessitates frequent, often high-dose administrations, which can lead to undesirable side effects and patient compliance issues. The core challenge lies in designing peptide-based therapeutics that can withstand the harsh physiological environment while retaining their specific and potent biological activity.
The Solution: Bicyclic Amino Acids as Scaffolds for Stability
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, including enhanced stability. A particularly effective approach to bolstering peptide stability is the introduction of conformational constraints through cyclization. While monocyclic peptides offer a degree of protection against exopeptidases, they can remain susceptible to endopeptidases.
Bicyclic peptides, which feature two interconnected ring structures, introduce a higher level of rigidity. This constrained architecture offers significant advantages:
-
Steric Hindrance: The rigid, three-dimensional structure of bicyclic peptidomimetics can physically block the access of proteolytic enzymes to the peptide backbone, significantly slowing down degradation.
-
Conformational Locking: By locking the peptide into a bioactive conformation, bicyclization can not only enhance binding affinity to the target but also present a less favorable substrate for proteases that often recognize flexible, extended peptide chains.
-
Reduced Susceptibility to Exopeptidases: Similar to monocyclic peptides, the absence of free N- and C-termini in many bicyclic designs confers resistance to exopeptidases.
The incorporation of bicyclic amino acids provides a robust framework for creating these highly constrained and stable peptidomimetics.
Visualizing the Stability Advantage
The following diagram illustrates how the structural constraint imposed by a bicyclic scaffold can protect a peptidomimetic from enzymatic degradation compared to a linear peptide.
Caption: Mechanism of Proteolytic Stability.
Comparative In Vitro Stability Data
The enhanced stability of bicyclic peptidomimetics can be quantitatively assessed through in vitro assays that simulate physiological conditions. The most common of these is the plasma stability assay.
Experimental Rationale: In Vitro Plasma Stability Assay
This assay measures the rate at which a compound is degraded in plasma from a relevant species (e.g., human, mouse, rat). By incubating the peptidomimetic with plasma at 37°C and monitoring its concentration over time, we can determine its half-life (t½), a critical parameter for predicting in vivo stability. The choice of plasma from different species is crucial as enzymatic activity can vary significantly, impacting interspecies extrapolation of pharmacokinetic data.
The following table summarizes representative data comparing the in vitro plasma stability of linear peptides, monocyclic peptides, and bicyclic peptidomimetics.
| Compound Type | Example Structure | Human Plasma Half-life (t½) | Reference |
| Linear Peptide | Unmodified Peptide Chain | < 10 minutes | |
| Monocyclic Peptide | Head-to-tail cyclized | 2 - 6 hours | |
| Bicyclic Peptidomimetic | Thioether-linked bicycle | > 24 hours | **** |
Note: The values presented are illustrative and can vary significantly based on the specific amino acid sequence and the nature of the cyclic linkages.
In Vivo Stability and Pharmacokinetics
Ultimately, the true measure of a drug candidate's stability is its performance in a living organism. In vivo pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a peptidomimetic.
Experimental Rationale: In Vivo Pharmacokinetic Studies
These studies typically involve administering the compound to an animal model (e.g., mouse or rat) via a relevant route (e.g., intravenous or subcutaneous injection) and collecting blood samples at various time points. The concentration of the compound in the plasma is then measured to determine key PK parameters such as:
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bicyclic peptidomimetics consistently demonstrate superior pharmacokinetic profiles compared to their more flexible counterparts, with longer half-lives and lower clearance rates, indicative of their enhanced in vivo stability.
Experimental Protocols
To ensure the reproducibility and validity of stability assessments, standardized and well-documented protocols are paramount.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of a peptidomimetic in plasma.
Materials:
-
Test peptidomimetic
-
Control compound (with known stability)
-
Pooled plasma (from the species of interest, e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with internal standard (for quenching and protein precipitation)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptidomimetic and control compound in a suitable solvent (e.g., DMSO).
-
Thaw the pooled plasma at 37°C.
-
-
Incubation:
-
In a 96-well plate, add the test peptidomimetic to pre-warmed plasma to achieve the final desired concentration (typically 1-10 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a well containing cold ACN with an internal standard to stop the enzymatic reaction and precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test peptidomimetic at each time point.
-
-
Data Analysis:
-
Plot the natural
-
A Head-to-Head Comparison of Synthetic Routes to Constrained Amino Acids: A Guide for Researchers
Introduction: The Critical Role of Conformational Constraint in Peptide and Protein Science
In the dynamic fields of drug discovery, peptide science, and materials engineering, the ability to precisely control the three-dimensional structure of molecules is paramount. Standard amino acids, with their inherent conformational flexibility, often lead to peptides and proteins with unpredictable and transient structures. This can result in reduced binding affinity, decreased metabolic stability, and a host of other undesirable pharmacokinetic properties. Constrained amino acids, by virtue of their rigidified backbones or side chains, offer a powerful solution to these challenges. By locking the peptide into a specific, biologically active conformation, researchers can significantly enhance potency, selectivity, and in vivo stability. This guide provides a comprehensive, head-to-head comparison of the major synthetic strategies for accessing these valuable building blocks, offering insights into the causality behind experimental choices and providing actionable protocols for their synthesis.
I. Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis stands as a cornerstone for the creation of enantiomerically pure constrained amino acids. These methods introduce chirality at a key step, often employing chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome.
A. Asymmetric Alkylation of Glycine Enolates
One of the most powerful and versatile methods for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine enolate equivalents. This strategy relies on the use of a chiral auxiliary to direct the approach of an electrophile to one face of the enolate, thereby establishing the desired stereocenter.
A prominent example is the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[1] This approach allows for the highly diastereoselective alkylation of the glycine unit, followed by acidic hydrolysis to release the α,α-disubstituted amino acid and recover the chiral auxiliary.[1]
Representative Experimental Protocol: Asymmetric Alkylation of a Chiral Ni(II) Complex[1]
-
Complex Formation: To a solution of the chiral ligand in methanol, add powdered potassium hydroxide. Then, add alanine and stir the mixture at 50°C for 2 hours to form the Ni(II) complex.
-
Alkylation: To the resulting Ni(II) complex, add an alkyl halide (e.g., 5-iodopentene), a base such as potassium tert-butoxide, and a phase-transfer catalyst like tetrabutylammonium iodide. Stir the reaction for 16 hours.
-
Disassembly and Protection: After the reaction is complete, disassemble the complex by adding hydrochloric acid and heating at 65°C for 3 hours. Following disassembly, protect the newly formed amino acid, for example, with an Fmoc group, to yield the final product.
B. Sharpless Asymmetric Epoxidation and Dihydroxylation
The Sharpless asymmetric epoxidation and dihydroxylation reactions are powerful tools for installing stereocenters in a predictable manner.[2][3][4] These methods are particularly useful for synthesizing constrained amino acids containing hydroxyl groups or for creating cyclic systems. The epoxidation of an allylic alcohol, for instance, can be followed by a nucleophilic ring-opening with an azide, which can then be reduced to the corresponding amine.[4]
Visualizing the Sharpless Asymmetric Epoxidation Pathway
Caption: Sharpless asymmetric epoxidation for amino alcohol synthesis.
II. Diastereoselective Synthesis: Leveraging Existing Stereocenters
Diastereoselective methods capitalize on the presence of one or more stereocenters in the starting material to control the formation of new stereocenters. This is a common and effective strategy for the synthesis of cyclic and polycyclic constrained amino acids.
A. The Strecker Reaction
The Strecker synthesis, one of the oldest and most reliable methods for amino acid synthesis, can be rendered diastereoselective by using a chiral amine or a chiral ketone.[5] This involves the addition of cyanide to an imine, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of cyclic quaternary α-amino acids, a cyclic ketone can be used as the starting material.[5] The stereochemical outcome is dictated by the facial selectivity of the cyanide addition to the C=N bond.[5]
B. Diels-Alder and other Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and bicyclic systems with high stereocontrol. By choosing appropriate chiral dienophiles or dienes, researchers can achieve excellent diastereoselectivity in the formation of complex constrained amino acids. These reactions are particularly valuable for creating rigid scaffolds that mimic peptide secondary structures.
III. Ring-Closing Metathesis (RCM): Forging Cyclic Constraints
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of cyclic and macrocyclic constrained amino acids.[6][7][8][9] This reaction, often catalyzed by ruthenium-based complexes, facilitates the formation of a new carbon-carbon double bond between two existing olefinic side chains within a peptide backbone.[8][10] The resulting cyclic structure imparts significant conformational rigidity.
The power of RCM lies in its exceptional functional group tolerance, allowing for its application to complex peptide substrates.[8] It can be performed both in solution and on solid phase, making it amenable to combinatorial approaches.[7][10]
Visualizing the RCM Workflow
Caption: General workflow for Ring-Closing Metathesis (RCM).
IV. C-H Activation: A Modern Approach to Functionalization
Direct C-H activation has recently emerged as a powerful and atom-economical strategy for the synthesis and functionalization of constrained amino acids.[11][12][13][14][15] This methodology allows for the direct conversion of typically unreactive C-H bonds into new C-C or C-heteroatom bonds, often with high levels of regioselectivity and stereocontrol.[11][12] Transition metal catalysts, particularly those based on palladium and rhodium, have been instrumental in advancing this field.[12][13]
For example, iridium-catalyzed borylation of aromatic amino acids allows for the introduction of a boronate ester, which can then be used in a variety of cross-coupling reactions to introduce new functional groups.[11][15] This approach has been shown to proceed with good yields and high regiocontrol, while preserving the stereochemistry of the starting amino acid.[11][15]
V. Chemo-enzymatic Synthesis: The Best of Both Worlds
Chemo-enzymatic strategies combine the high selectivity of biocatalysis with the broad scope of chemical synthesis to access a wide range of unnatural amino acids.[16][17] Enzymes, such as transaminases and oxidases, can be used to install chirality with exceptional enantioselectivity, while chemical transformations can be employed to construct the carbon skeleton or introduce other functional groups.[16][17]
A recent example involves the one-pot synthesis of branched cyclic amino acids by combining an enzymatic transamination with a chemical hydrogenation step.[16] This approach leverages the stereoselectivity of the transaminase to set the α-stereocenter, followed by a diastereoselective hydrogenation to form the cyclic product.[16]
VI. Multicomponent Reactions (MCRs): Efficiency in a Single Pot
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a highly efficient route to complex and diverse constrained amino acids.[18][19][20][21][22] These reactions involve the combination of three or more starting materials in a single reaction vessel to generate a product that contains portions of all the reactants. The Ugi four-component reaction, for instance, can be used to generate α-acylaminoamides, which can serve as precursors to a variety of peptidomimetics and constrained amino acids.[18][19]
Head-to-Head Comparison of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Applications |
| Asymmetric Synthesis | High enantioselectivity, access to a wide range of stereoisomers. | Often requires stoichiometric chiral auxiliaries or expensive catalysts. | Synthesis of enantiomerically pure α- and β-amino acids. |
| Diastereoselective Synthesis | Utilizes existing stereocenters for control, can be highly efficient. | Limited to starting materials with pre-existing chirality. | Synthesis of cyclic and polycyclic amino acids. |
| Ring-Closing Metathesis (RCM) | Excellent functional group tolerance, applicable to solid-phase synthesis. | Requires olefinic precursors, potential for catalyst poisoning. | Synthesis of macrocyclic and conformationally constrained peptides. |
| C-H Activation | Atom-economical, allows for late-stage functionalization. | Can require harsh reaction conditions, regioselectivity can be challenging. | Modification of existing amino acids and peptides. |
| Chemo-enzymatic Synthesis | High stereoselectivity from enzymatic step, mild reaction conditions. | Limited by enzyme substrate scope and stability. | Synthesis of optically pure unnatural amino acids. |
| Multicomponent Reactions (MCRs) | High efficiency and atom economy, rapid generation of molecular diversity. | Can be difficult to control stereoselectivity, product purification can be challenging. | Library synthesis and lead discovery. |
Conclusion: Choosing the Right Path Forward
The synthesis of constrained amino acids is a vibrant and evolving field, with a diverse array of powerful synthetic strategies at the disposal of the modern researcher. The optimal choice of synthetic route will depend on a multitude of factors, including the desired target structure, the required level of stereochemical purity, the availability of starting materials, and the desired scale of the synthesis. By carefully considering the advantages and limitations of each approach, as outlined in this guide, researchers can make informed decisions to efficiently and effectively access the constrained amino acid building blocks necessary to advance their scientific endeavors. The continued development of novel synthetic methodologies promises to further expand the toolbox of the peptide and protein chemist, enabling the creation of ever more sophisticated and potent molecules for a wide range of applications.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of constrained peptides by ring-closing metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of aromatic amino acids via direct C-H activation: generation of versatile building blocks for accessing novel peptide space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionalization of amino acids and peptides via rhodium-catalyzed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Site-selective and diastereoselective functionalization of α-amino acid and peptide derivatives via palladium-catalyzed sp3 C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. html.rhhz.net [html.rhhz.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]
- 19. baranlab.org [baranlab.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Impact of 2-Azabicyclo[3.1.1]heptane on Peptide Secondary Structure
In the landscape of therapeutic peptide development, the precise control of secondary structure is paramount to achieving desired biological activity, stability, and bioavailability. Peptides, in their native state, often exhibit a high degree of conformational flexibility, which can be detrimental to their therapeutic efficacy. The introduction of conformational constraints is a widely adopted strategy to pre-organize a peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This guide provides an in-depth technical comparison of the impact of incorporating the novel, conformationally rigid amino acid analogue, 2-azabicyclo[3.1.1]heptane, on peptide secondary structure. We will explore its performance against a standard peptide and other common helix-inducing modifications, supported by detailed experimental protocols and computational analyses.
The Rationale for Conformational Constraint: Introducing 2-Azabicyclo[3.1.1]heptane
The inherent flexibility of short peptides in solution often leads to poor receptor affinity and susceptibility to proteolytic degradation.[1] To overcome these limitations, medicinal chemists employ various strategies to constrain peptide conformation, such as cyclization and the incorporation of unnatural amino acids.[2][3] Proline and its analogues are of particular interest due to the unique conformational restrictions they impose on the peptide backbone. The 2-azabicyclo[3.1.1]heptane scaffold, a bridged proline analogue, offers a higher degree of rigidity compared to the natural amino acid. Its bicyclic nature is hypothesized to more effectively lock the peptide backbone into a specific geometry, potentially leading to a significant stabilization of secondary structures like α-helices. This guide will delineate the experimental framework necessary to validate this hypothesis.
Experimental Design: A Multi-faceted Approach to Structural Elucidation
To comprehensively evaluate the influence of 2-azabicyclo[3.1.1]heptane on peptide secondary structure, a combination of synthetic chemistry, biophysical characterization, and computational modeling is essential. The following sections detail the methodologies for a comparative study.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the synthesis and structural analysis of peptides.
PART 1: Peptide Synthesis
The foundation of this study lies in the synthesis of a series of model peptides. A host-guest system is often employed, where the amino acid of interest is incorporated into a peptide sequence known to have a propensity for a particular secondary structure, such as an α-helix.
Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with HCTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. The Fmoc-protected 2-azabicyclo[3.1.1]heptane-carboxylic acid would be incorporated at the desired position.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Causality Behind Experimental Choices: The use of Fmoc chemistry is standard for its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.[2] HCTU is chosen as the coupling reagent for its high efficiency and low rate of racemization. The cleavage cocktail is formulated to efficiently remove the peptide from the resin and simultaneously deprotect the acid-labile side-chain protecting groups.
PART 2: Biophysical Characterization
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[4][5] The characteristic far-UV CD spectra of α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band at ~218 nm), and random coils allow for a qualitative and quantitative comparison of the synthesized peptides.[6]
Experimental Protocol: CD Spectroscopy and Thermal Denaturation
-
Sample Preparation: Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the peptide concentration accurately using UV absorbance at 280 nm if the sequence contains tryptophan or tyrosine, or by a colorimetric assay (e.g., BCA assay).
-
CD Spectra Acquisition:
-
Record CD spectra from 190 to 260 nm at 25 °C using a 1 mm pathlength quartz cuvette.
-
Use a scanning speed of 50 nm/min with a response time of 1 second and a bandwidth of 1 nm.
-
Average at least three scans for each sample and subtract the buffer baseline spectrum.
-
-
Data Conversion and Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the pathlength of the cuvette in cm.
-
Estimate the percentage of α-helicity using the MRE value at 222 nm: % Helicity = (MRE₂₂₂ - MREc) / (MREh - MREc) * 100 where MRE₂₂₂ is the experimentally observed MRE at 222 nm, MREc is the MRE of the random coil, and MREh is the MRE of a fully helical peptide.[7][8][9]
-
-
Thermal Denaturation:
-
Monitor the CD signal at 222 nm as the temperature is increased from 20 °C to 90 °C at a rate of 1 °C/min.[10][11]
-
Plot the MRE at 222 nm as a function of temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, allowing for the determination of the three-dimensional structure of peptides in solution.[13][14] A series of 2D NMR experiments, including COSY, TOCSY, and NOESY, are employed to assign proton resonances and identify through-space proximities between protons, which are then used as constraints in structure calculations.[15][16]
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide sample in 90% H₂O/10% D₂O at a concentration of 1-2 mM. Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Use a mixing time of 80 ms to identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 200-300 ms to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly for assigning spin systems.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential assignment of the proton resonances using the standard Wüthrich methodology.
-
Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.
-
Identify slowly exchanging amide protons by acquiring a series of 1D spectra after dissolving the peptide in D₂O. These protons are likely involved in hydrogen bonds, providing additional structural constraints.
-
-
Structure Calculation:
-
Use the distance and dihedral angle restraints to calculate an ensemble of 3D structures using software such as CYANA or XPLOR-NIH.
-
Analyze the resulting structures for convergence and quality using programs like PROCHECK.
-
PART 3: Computational Modeling
Molecular dynamics (MD) simulations provide a dynamic view of peptide conformation and can be used to explore the conformational landscape accessible to the peptide.[4][17] These simulations complement experimental data by providing insights into the stability and dynamics of the observed structures.
Experimental Protocol: Molecular Dynamics Simulations
-
System Setup:
-
Build the initial peptide structures (e.g., an ideal α-helix) using molecular modeling software (e.g., PyMOL, Chimera).
-
Parameterize the non-natural 2-azabicyclo[3.1.1]heptane amino acid for the chosen force field (e.g., AMBER, CHARMM). This may involve quantum mechanical calculations to derive partial charges and bond parameters.[18][19][20][21]
-
Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for an extended period (e.g., 100-500 ns) to sample the conformational space.
-
-
Data Analysis:
-
Analyze the trajectory to monitor the root-mean-square deviation (RMSD) from the initial structure, secondary structure content over time, and hydrogen bond formation and breaking.
-
Perform clustering analysis to identify the most populated conformational states.
-
Calculate the free energy landscape to visualize the relative stability of different conformations.
-
Comparative Data Analysis
The following tables present hypothetical but realistic data that could be obtained from the described experiments, comparing a control peptide with peptides containing 2-azabicyclo[3.1.1]heptane, proline, and the known helix-inducing amino acid, α-aminoisobutyric acid (Aib).
Table 1: Comparison of Helical Content by CD Spectroscopy
| Peptide Sequence | MRE at 222 nm (deg·cm²·dmol⁻¹) | Calculated Helicity (%) | Melting Temperature (Tm) (°C) |
| Ac-A₇K₄-NH₂ (Control) | -8,500 | 25 | 35 |
| Ac-A₃(Pro)A₃K₄-NH₂ | -3,400 | 10 | N/A |
| Ac-A₃(Aib)A₃K₄-NH₂ | -18,700 | 55 | 58 |
| Ac-A₃(2-Aza)A₃K₄-NH₂ | -25,500 | 75 | 72 |
This hypothetical data suggests that the incorporation of 2-azabicyclo[3.1.1]heptane (2-Aza) significantly increases the helicity and thermal stability of the peptide, outperforming both the control and the Aib-containing peptide. As expected, proline acts as a helix breaker.
Table 2: Summary of NMR Structural Data
| Peptide | Number of NOE Restraints | Number of H-bond Restraints | RMSD of Backbone Atoms (Å) | Dominant Secondary Structure |
| Control | 120 | 5 | 1.2 | Frayed Helix |
| Proline Peptide | 95 | 1 | 2.5 | Disordered/Turn |
| Aib Peptide | 210 | 10 | 0.6 | Well-defined Helix |
| 2-Aza Peptide | 250 | 12 | 0.4 | Highly Stable Helix |
The hypothetical NMR data corroborates the CD findings, with the 2-Aza peptide exhibiting the highest number of structural restraints and the lowest RMSD, indicative of a well-defined and stable helical structure.
Diagram of Structural Impact
Caption: Impact of proline vs. 2-azabicyclo[3.1.1]heptane on helical structure.
Conclusion and Future Directions
The comprehensive evaluation outlined in this guide provides a robust framework for assessing the impact of 2-azabicyclo[3.1.1]heptane on peptide secondary structure. The combination of CD spectroscopy, NMR, and computational modeling offers a multi-pronged approach to understanding the conformational preferences induced by this novel amino acid analogue. The hypothetical data presented suggests that 2-azabicyclo[3.1.1]heptane is a potent helix-inducing element, surpassing even established modifiers like Aib.
Future studies should explore the incorporation of 2-azabicyclo[3.1.1]heptane into biologically active peptides to determine if the observed increase in structural stability translates to enhanced receptor binding, improved proteolytic resistance, and ultimately, greater therapeutic efficacy. The methodologies described herein provide the necessary tools to guide such drug development efforts.
References
- 1. echemi.com [echemi.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. tdx.cat [tdx.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boddylab.ca [boddylab.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid - Google Patents [patents.google.com]
- 17. mountainscholar.org [mountainscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of the force field for cyclosporine A [jstage.jst.go.jp]
- 21. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Welcome to your essential resource for the safe handling, operational use, and disposal of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. In the dynamic environment of drug discovery and development, the integrity of your research and the safety of your team are paramount. This guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended procedures. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Compound: A Risk-Based Approach
This compound is a bicyclic amino acid derivative. Its structure, featuring a Boc (tert-butoxycarbonyl) protecting group, is common in synthetic organic chemistry. While specific toxicity data for this exact compound is limited, a thorough risk assessment can be conducted by examining its structural motifs and the known hazards of similar chemical classes.
The primary hazards associated with this and similar compounds are:
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed : Potentially harmful if ingested.[2]
The Boc protecting group is acid-labile and can release tert-butyl cation and carbon dioxide upon deprotection, which is typically done with strong acids like trifluoroacetic acid (TFA). While the compound itself is not a strong acid, its handling and reactions warrant careful consideration of potential byproducts and their associated hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a carefully considered decision based on the specific hazards of the chemical and the procedures being performed. Here, we detail the essential PPE for handling this compound, explaining the rationale behind each choice.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Justification |
| Skin Contact | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately upon contamination. Footwear: Fully enclosed shoes are mandatory. | A lab coat provides a primary barrier against accidental spills. Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for handling solids and solutions of this nature. Enclosed shoes protect against spills that may reach the floor. |
| Eye Contact | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z87.1). Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation. | The eyes are particularly vulnerable to chemical splashes and airborne particles. Safety glasses with side shields provide a minimum level of protection, while goggles offer a more complete seal. A face shield adds an extra layer of protection for the entire face.[3] |
| Inhalation | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be required. | Engineering controls like fume hoods are the most effective way to minimize inhalation exposure.[4] A respirator should be considered a secondary measure when adequate ventilation cannot be achieved. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. | This is a fundamental laboratory safety practice to prevent accidental ingestion of chemicals. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.[1][5]
-
Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare the Work Area: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
Post-Handling Procedures
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Unused Compound: The pure, unused compound must be disposed of as hazardous chemical waste.[5]
-
Solutions: Solutions containing the compound should be collected in a labeled hazardous waste container compatible with the solvent used.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic, awaiting pickup by a certified hazardous waste disposal company.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these comprehensive guidelines, you contribute to a safer and more efficient research environment. Your commitment to these principles is a testament to your dedication to scientific integrity and professional responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Structure of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](https://i.imgur.com/8q7Yc6j.png)
![Structure of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](https://i.imgur.com/x0fP0Jg.png)
![Structure of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](https://i.imgur.com/3fJ9a1f.png)
![Structure of 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](https://i.imgur.com/5hG5b6k.png)
![Structure of 2-Azabicyclo[3.1.1]heptane hydrochloride](https://i.imgur.com/d2w7f8g.png)
